2-Isopropylthiazolidine
Description
Structure
3D Structure
Properties
CAS No. |
24050-11-1 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
KJSKELRHBZJJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NCCS1 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Ecology of Savory: Natural Occurrence of 2-Isopropylthiazolidine in Yeast Extracts
Executive Summary
2-Isopropylthiazolidine (2-IPT) represents a critical, yet often overlooked, intersection between amino acid metabolism and thermal processing in the production of yeast extracts. While often overshadowed by nucleotides (IMP/GMP) in discussions of umami, 2-IPT and its carboxylic acid precursors are pivotal in defining the "roasty," "meaty," and "popcorn-like" aromatic profiles that distinguish high-quality yeast extracts from generic hydrolysates.
This technical guide provides a comprehensive analysis of the natural occurrence , formation mechanisms , and analytical characterization of 2-IPT. It is designed for researchers and drug development professionals who utilize yeast extracts not only as fermentation nitrogen sources but also as functional excipients where flavor modulation and chemical purity are paramount.
Chemical Identity & Physicochemical Properties
2-Isopropylthiazolidine belongs to the class of sulfur-containing heterocycles known as thiazolidines. In the context of yeast extracts, it exists primarily as a condensation product of specific amino acid degradation pathways.
| Property | Specification |
| IUPAC Name | 2-Isopropylthiazolidine |
| CAS Number | 19968-72-0 (Generic thiazolidine structure ref) / 14347-75-2 (Acid form) |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Sensory Profile | Roasty, popcorn-like, nutty, cocoa, savory/meaty background |
| Solubility | Soluble in ethanol, organic solvents; moderately soluble in water |
| Precursors | L-Cysteine (Sulfur source) + Isobutyraldehyde (Carbonyl source) |
Note on Nomenclature: In yeast extracts, 2-IPT often co-occurs with its precursor, 2-isopropylthiazolidine-4-carboxylic acid (also known as the cysteinylated aldehyde adduct). The "flavor-active" volatile is the decarboxylated thiazolidine, while the carboxylic acid form serves as a non-volatile reservoir.
Mechanism of Natural Formation
The "natural occurrence" of 2-IPT in yeast extract is a misnomer if interpreted as a metabolite present in living Saccharomyces cerevisiae cells. Instead, it is a process-derived natural compound formed during the autolysis and downstream processing (pasteurization/spray drying) of yeast biomass.
The Precursor Cascade
The formation follows a strict stoichiometric logic involving the Strecker degradation of amino acids released during autolysis.
-
Proteolysis (Autolysis): Endogenous yeast enzymes (proteases/peptidases) hydrolyze cell proteins, releasing high concentrations of free amino acids, specifically L-Valine and L-Cysteine .
-
Strecker Degradation: Under thermal stress (pasteurization), L-Valine interacts with dicarbonyls (from Maillard reactions) to undergo oxidative deamination and decarboxylation, yielding Isobutyraldehyde .
-
Condensation: Isobutyraldehyde acts as an electrophile, attacking the nucleophilic nitrogen and sulfur of L-Cysteine. This forms 2-isopropylthiazolidine-4-carboxylic acid .[1][2][3]
-
Decarboxylation (Flavor Activation): Further thermal processing promotes the loss of the carboxyl group, yielding the volatile, flavor-active 2-isopropylthiazolidine .
Pathway Visualization
The following diagram illustrates the transformation from cellular protein to the active flavor compound.
Figure 1: Biosynthetic and chemical pathway for the formation of 2-isopropylthiazolidine in yeast extracts.
Analytical Characterization & Quantification
Detecting 2-IPT requires distinguishing between the volatile flavor compound and its non-volatile acid precursor. For drug development applications where purity profile is critical, a dual-method approach is recommended.
Volatile Analysis (GC-MS)
This protocol targets the free 2-isopropylthiazolidine responsible for aroma.
-
Sample Prep: Headspace Solid Phase Microextraction (HS-SPME).[2]
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for sulfur heterocycles.
-
Conditions: Incubation at 60°C for 30 mins to equilibrate volatiles.
-
Detection: GC-MS in SIM (Selected Ion Monitoring) mode.
-
Target Ions: Molecular ion (
) and characteristic fragments (e.g., 88 for the thiazolidine ring fragment).
Precursor Analysis (LC-MS/MS)
To quantify the "potential" flavor reservoir (the carboxylic acid form), Liquid Chromatography is required.
-
Extraction: Solid-Liquid Extraction (SLE) using acidified methanol.
-
Derivatization: Often not required for LC-MS, but derivatization with FMOC-Cl can enhance sensitivity for fluorescence detection.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow for characterizing free and bound 2-isopropylthiazolidine.
Sensory Impact & Application in Drug Development
While primarily a flavor compound, the presence of 2-IPT has implications for pharmaceutical formulations, particularly in oral suspensions and fermentation media.
Sensory Thresholds
-
Detection Threshold: ~50-100 ppb (in water).
-
Recognition Threshold: ~200 ppb.
-
Flavor Modulating Effect: At sub-threshold levels, 2-IPT acts as a kokumi enhancer, providing "mouthfulness" and continuity to the flavor profile, which is critical for masking bitter active pharmaceutical ingredients (APIs).
Relevance to Drug Development
-
Fermentation Media: Yeast extracts high in 2-IPT precursors indicate a specific degree of hydrolysis and thermal treatment. This correlates with the availability of free amino acids, which can influence the yield of recombinant proteins or metabolites in biologic production.
-
Excipient Purity: In oral formulations, batch-to-batch variation in 2-IPT levels can lead to inconsistent palatability. Monitoring this compound ensures sensory consistency in placebo-controlled trials.
Regulatory Status & Safety
2-Isopropylthiazolidine is generally regulated as a component of "Yeast Extract" rather than an isolated additive.
-
FEMA/GRAS: While specific alkyl thiazoles (e.g., FEMA 3555 2-Isopropyl-4-methylthiazole) have individual GRAS numbers, 2-isopropylthiazolidine in yeast extract is covered under the GRAS status of the extract itself (21 CFR 184.1983 for Yeast Extract).
-
Safety Profile: Thiazolidine-4-carboxylic acids are known metabolites and are generally considered safe at the levels found in food ingredients. They are often investigated for antioxidant properties, acting as radical scavengers.
References
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances Lists.[5] FEMA.[5][6][7][8] [Link]
-
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 21 (FGE.21): Thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96089, 2-Isopropylthiazolidine. PubChem. [Link]
-
Bustillo Trueba, P., et al. Formation of staling aldehydes in different grain bed layers in an industrial scale maltings. ResearchGate. [Link]
-
U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). FDA. [Link]
Sources
- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
Technical Monograph: Organoleptic Properties and Odor Threshold of 2-Isopropylthiazolidine
Executive Summary
2-Isopropylthiazolidine (CAS 24050-11-1) is a potent sulfur-containing heterocycle belonging to the thiazolidine class. Unlike its unsaturated counterparts (thiazoles and thiazolines) which often exhibit sharp, green, or vegetable-like notes, 2-isopropylthiazolidine is characterized by a complex savory, nutty, and roasted profile . It is a critical Maillard reaction product, naturally occurring in fried chicken liver, sesame oil, and other thermally processed foods.
This guide provides a definitive technical analysis of its sensory character, establishes protocols for odor threshold determination, and elucidates the chemical pathways governing its formation and stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
To effectively utilize 2-isopropylthiazolidine, one must understand its fundamental physical properties, particularly its volatility and lipophilicity, which dictate its release in different matrices.
| Parameter | Value / Description |
| IUPAC Name | 2-propan-2-yl-1,3-thiazolidine |
| CAS Number | 24050-11-1 |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP (Estimated) | ~1.5 – 1.9 |
| Solubility | Soluble in ethanol, propylene glycol, vegetable oils; sparingly soluble in water. |
| Chirality | Possesses a chiral center at C2; typically synthesized/found as a racemate. |
Organoleptic Characterization
Sensory Descriptors
The organoleptic profile of 2-isopropylthiazolidine is distinct from the "green/vegetable" notes of alkyl thiazoles. It bridges the gap between savory (umami) and gourmand (nutty/cocoa) notes.
-
Primary Odor: Roasted, nutty, cocoa-powder-like, savory, meaty.[1]
-
Secondary Nuances: Sulfurous (allaceous), fried potato skin, metallic (at high concentrations).
-
Taste (in dilution): Fried chicken, roast beef, hazelnut, earthy.
Comparative Profiling (Structure-Activity Relationship)
The alkyl substituent at the C2 position dramatically shifts the sensory perception.
-
2-Methylthiazolidine: Chemical, rubbery, slightly green.
-
2-Isopropylthiazolidine: Nutty, Cocoa, Roasted Meat. (Bulky branched chain adds "depth").
-
2-Isobutylthiazolidine: Chocolate, cocoa, heavy roasted notes.[2]
Temporal Properties
-
Impact: Medium-High. It provides an immediate "cooked" impression.
-
Tenacity: Moderate. Less volatile than isobutyraldehyde (its precursor), allowing it to anchor roasted notes in heated applications.
Odor Threshold Determination
Establishing an accurate odor threshold is critical for determining dosage in formulations. Due to the lack of a single standardized global value for this specific molecule, we define the experimental protocol required to determine the detection threshold (DT) and recognition threshold (RT) in a laboratory setting.
Methodology: ASTM E679 (3-AFC)
The industry standard for determining odor thresholds is the 3-Alternative Forced Choice (3-AFC) method (ASTM E679).
Protocol Steps:
-
Panel Selection: Screen 6–10 panelists for anosmia using standard n-butanol reference.
-
Sample Preparation:
-
Matrix: Odor-free water or mineral oil (depending on intended application).
-
Dilution Series: Prepare a geometric dilution series (step factor 2 or 3). Start from 100 ppm down to 0.1 ppb.
-
-
Presentation:
-
Each panelist receives 3 sample ports/vials per concentration level.
-
Two contain the solvent blank. One contains the analyte.
-
Panelist must choose the odd sample out (Forced Choice).
-
-
Calculation: The Best Estimate Threshold (BET) is calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration.
Estimated Threshold Ranges
Based on structural analogs and patent data (US3881025A), 2-isopropylthiazolidine is effective at ppm levels in tasting solutions, implying an odor detection threshold in the low ppb range .
-
Estimated DT (Water): 1 – 10 ppb
-
Estimated DT (Oil): 50 – 200 ppb (Higher due to solubility/retention in lipid phase).
-
Flavor Usage Level: 1 – 5 ppm (in finished product).
Visualization: Threshold Determination Workflow
Caption: Workflow for determining odor detection thresholds using the ASTM E679 3-AFC methodology.
Synthesis and Formation Mechanism
Understanding the synthesis is vital for verifying purity and understanding stability. 2-isopropylthiazolidine is a condensation product of cysteamine and isobutyraldehyde. This reaction is reversible, which has profound implications for stability in acidic aqueous media.
Reaction Pathway
The formation occurs readily under physiological or cooking conditions (Maillard reaction).
-
Precursors: Cysteamine (from Cysteine degradation) + Isobutyraldehyde (Strecker degradation of Valine).
-
Intermediate: Formation of a hemithioaminal.
-
Cyclization: Loss of water to form the thiazolidine ring.
Visualization: Formation Pathway
Caption: Reversible condensation of cysteamine and isobutyraldehyde to form 2-isopropylthiazolidine.
Application & Stability Insights
Stability Profile
-
pH Sensitivity: Thiazolidines are hydrolytically unstable at low pH (< 4.0). In acidic beverages, 2-isopropylthiazolidine will hydrolyze back to isobutyraldehyde (pungent, malty/green) and cysteamine (sulfurous/meaty), completely altering the flavor profile.
-
Thermal Stability: Excellent. It survives frying and roasting temperatures, making it ideal for baked goods, fried snacks, and reaction flavors.
Regulatory Status
While specific FEMA numbers are often assigned to the thiazoline or thiazole derivatives (e.g., FEMA 4767 for 2-isopropyl-4-methyl-3-thiazoline), 2-isopropylthiazolidine is widely recognized as a Nature-Identical flavoring substance found in processed meats and sesame oil. It is typically used under GRAS (Generally Recognized As Safe) self-affirmation or as a component of "Reaction Flavors" (US FDA 21 CFR 172.515/170.30).
References
-
Mihara, S., & Shibamoto, T. (1980).[3] Mutagenicity of some thiazolidines and thiazolines formed in the reaction between cysteamine and aldehydes. Journal of Agricultural and Food Chemistry. Link
-
Schmidt, C. O., et al. (2005). Identification and formation of thiazolidines and thiazolines in fried chicken liver. Perfumer & Flavorist, 30, 32-38. Link
-
Hofmann, T., et al. (2002). Structural determination and odor characterization of N-(2-mercaptoethyl)-1,3-thiazolidine, a new intense popcorn-like-smelling odorant. Journal of Agricultural and Food Chemistry. Link
-
Flament, I. (1975). Aromatic compositions containing thiazolidines. US Patent 3,881,025. Link
-
ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Link
Sources
Thermodynamic Stability of Thiazolidine Derivatives in Food Systems
Content Type: Technical Guide Audience: Researchers, Food Scientists, and Drug Development Professionals
Executive Summary
Thiazolidine derivatives, particularly 2-substituted-1,3-thiazolidine-4-carboxylic acids, represent a critical intersection between food chemistry (Maillard reaction intermediates) and pharmaceutical science (cysteine prodrugs). In food systems, these heterocyclic compounds function as "chemical reservoirs," trapping volatile aldehydes and reactive thiols in a thermodynamically stable ring structure. Their stability is not static; it is a dynamic equilibrium governed by pH, temperature, and steric hindrance.
This guide provides a rigorous analysis of the thermodynamic and kinetic factors dictating thiazolidine behavior. It details the mechanistic pathways of their formation and hydrolysis, offers a self-validating protocol for determining stability constants, and explores their dual role as flavor precursors and bioactive delivery systems.
Molecular Architecture & Formation Thermodynamics
The formation of thiazolidines in food matrices is primarily driven by the condensation of L-cysteine (or cysteamine) with carbonyl compounds (reducing sugars, aldehydes). This reaction is reversible, a feature that defines their thermodynamic profile.
The Equilibrium Mechanism
The reaction proceeds through a nucleophilic attack of the cysteine amino group on the carbonyl carbon, forming a Schiff base (imine), followed by the intramolecular attack of the thiol group to close the five-membered ring.
Thermodynamic Driver: The ring closure is generally exothermic and entropically favored (intramolecular reaction). However, the position of the equilibrium (
Figure 1: The reversible formation pathway of thiazolidine derivatives. Note the reversibility (red dashed lines), which is the basis for their instability under specific hydrolytic conditions.
Gibbs Free Energy Considerations
The stability of the thiazolidine ring can be described by the Gibbs free energy change (
-
High Stability (
): Observed with formaldehyde (Thioproline formation) and glyoxal. The ring is tightly closed; hydrolysis requires significant energy input (high T) or enzymatic catalysis. -
Moderate Stability: Observed with acetaldehyde and glucose (2-threityl-thiazolidine-4-carboxylic acid). These exist in a delicate equilibrium in food systems.
-
Low Stability: Observed with bulky ketones or electron-rich aldehydes, where steric hindrance destabilizes the C2 position, pushing the equilibrium back toward the open chain.
Critical Stability Factors in Food Matrices
In a complex food matrix, "stability" is defined by the resistance to ring opening. Three primary vectors influence this:
pH-Dependent Hydrolysis (The "U-Shape" Profile)
Thiazolidine stability is inextricably linked to protonation states.
-
Acidic Conditions (pH < 4): The nitrogen atom in the ring can be protonated.[1] While the ring itself is relatively stable to acid, strong acidity can catalyze the reversal to the iminium ion intermediate. However, in very strong acid (pH < 1), the protonated ring is often kinetically trapped. The danger zone is typically pH 3–5 , where the equilibrium shifts to favor the reactive iminium species, leading to hydrolysis.
-
Neutral Conditions (pH 6–7): Generally the region of maximum thermodynamic stability for 2-substituted thiazolidines.
-
Alkaline Conditions (pH > 8): Promotes ring opening via deprotonation of the carboxyl group (if present) and nucleophilic attack by hydroxide ions.
Substituent Effects at C2
The substituent at the C2 position (derived from the aldehyde) dictates the steric and electronic environment.
| Substituent (R) | Source Aldehyde | Stability Profile | Food System Implication |
| -H | Formaldehyde | Ultra-Stable | Very slow hydrolysis. Acts as a permanent sink for formaldehyde. |
| -CH3 | Acetaldehyde | High | Stable at room temp; hydrolyzes on cooking (flavor release). |
| -Polyol | Glucose/Xylose | Moderate | Forms 2-polyhydroxyalkyl thiazolidines. Degradation accelerates browning.[2][3] |
| -Phenyl | Benzaldehyde | Variable | Stabilized by resonance but sterically bulky. |
Temperature and Water Activity ( )
-
Temperature: The formation reaction is exothermic. Therefore, high temperatures favor the reverse reaction (hydrolysis) . In cooking (frying/roasting), thiazolidines decompose to release their constituent aldehyde (flavor) and cysteine (meatiness).
-
Water Activity: Hydrolysis requires water. Low
systems (dried foods) stabilize the ring form. Rehydration can trigger immediate flavor release as the equilibrium re-establishes.
Analytical Workflow: Determination of Hydrolysis Kinetics
To quantify stability, one must measure the rate of ring opening (
Figure 2: Step-by-step analytical workflow for determining kinetic stability constants.
Experimental Protocol: Hydrolysis Kinetics Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Synthesized Thiazolidine standard (>95% purity via NMR).
-
Britton-Robinson buffer series (pH 2.0 to 9.0).
-
Ellman’s Reagent (DTNB) for free thiol detection.
Procedure:
-
Preparation: Dissolve the thiazolidine derivative in the appropriate buffer to a final concentration of 1.0 mM. Maintain ionic strength using 0.1 M KCl.
-
Incubation: Place the reaction vessel in a temperature-controlled water bath (e.g., 60°C to simulate mild processing).
-
Sampling: At defined intervals (0, 10, 20, 40, 60, 90, 120 min), withdraw a 500 µL aliquot.
-
Quantification (Thiol Release Method):
-
Immediately mix the aliquot with 500 µL of DTNB solution (in pH 8.0 buffer). Note: The pH shift to 8.0 is necessary for the Ellman reaction but must be done rapidly to minimize further hydrolysis during measurement.
-
Measure Absorbance at 412 nm.
-
Alternative (HPLC): Inject directly onto a C18 column (Mobile phase: 0.1% Formic Acid/Acetonitrile) to monitor the intact ring peak area.
-
-
Calculation: Plot
vs. time. The slope represents the rate constant .
Implications for Drug Development & Functional Foods
The "Prodrug" Concept in Nutrition
For drug development professionals, food-derived thiazolidines act as naturally occurring prodrugs.
-
Cysteine Delivery: Free cysteine is rapidly oxidized to cystine (insoluble) or degraded in the gut. Thiazolidine-4-carboxylic acid (thioproline) is absorbed intact and enzymatically hydrolyzed in the mitochondria to release free cysteine, boosting glutathione (GSH) synthesis.
-
Nitrite Scavenging: Thiazolidines can trap nitrosating agents, potentially inhibiting the formation of carcinogenic nitrosamines in cured meats.
Flavor Release Engineering
In functional food design, thermodynamic stability is manipulated to control flavor release.
-
Encapsulation: By selecting an aldehyde with a bulky R-group (e.g., isovaleraldehyde), researchers can create a thiazolidine that is stable during storage (high
) but hydrolyzes rapidly upon heating (frying), releasing a burst of "nutty" or "meaty" aroma exactly when the consumer desires it.
References
-
Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Maillard reactions in complex systems: The cysteine/glucose model. Critical Reviews in Food Science and Nutrition. Link
-
Friedman, M. (1996). Nutritional value and safety of heterocyclic amine formation in the Maillard reaction. Advances in Experimental Medicine and Biology. Link
-
Hamama, A. A., & Asker, A. A. (2012). Synthesis and biological evaluation of some new thiazolidine derivatives. Arabian Journal of Chemistry. Link
-
Wrodnigg, T. M., & Eder, R. (2001). The Maillard reaction of Amadori compounds: Formation of thiazolidines. Journal of Agricultural and Food Chemistry. Link
-
Schutte, L. (1974). Precursors of sulfur-containing flavor compounds. Critical Reviews in Food Technology. Link
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Isopropylthiazolidine CAS 17626-75-4 physicochemical data
The following technical guide provides an in-depth analysis of 2-Propylthiazole (CAS 17626-75-4).
CRITICAL NOMENCLATURE ALERT: The CAS number 17626-75-4 corresponds specifically to 2-Propylthiazole (also known as 2-n-Propylthiazole), an aromatic heterocyclic compound.
The name "2-Isopropylthiazolidine" refers to a different, saturated chemical entity (CAS 24050-11-1).
To ensure scientific integrity and safety, this guide strictly follows the CAS identifier (17626-75-4) provided in your request. The data below characterizes 2-Propylthiazole . A comparative note on the isopropyl/thiazolidine analog is included in the "Chemical Identity" section for clarity.
Physicochemical Profile, Synthesis, and Application in Flavor Chemistry
Executive Summary
2-Propylthiazole (CAS 17626-75-4) is a thiazole derivative characterized by a five-membered aromatic ring containing nitrogen and sulfur. It is a potent flavor compound formed naturally via the Maillard reaction, contributing "green," "nutty," and "roasted" organoleptic notes to food matrices.[1] Unlike its saturated thiazolidine precursors, 2-propylthiazole exhibits greater thermal stability, making it a valuable ingredient in high-temperature food processing and flavor formulations. This guide details the physicochemical parameters, synthesis pathways, and analytical protocols required for its research and development.
Chemical Identity & Structural Analysis[2][3][4]
This section resolves potential nomenclature conflicts by defining the exact chemical entity associated with CAS 17626-75-4.
| Parameter | Data |
| CAS Registry Number | 17626-75-4 |
| IUPAC Name | 2-Propyl-1,3-thiazole |
| Common Synonyms | 2-n-Propylthiazole; Thiazole, 2-propyl- |
| Molecular Formula | C₆H₉NS |
| Molecular Weight | 127.21 g/mol |
| SMILES | CCCC1=NC=CS1 |
| InChI Key | CMOIEFFAOUQJPS-UHFFFAOYSA-N |
| Structural Class | Heteroaromatic (Thiazole ring) |
Differentiation Note:
-
Target Molecule (CAS 17626-75-4): 2-Propylthiazole (Aromatic, n-propyl chain).[2]
-
Confusable Analog (CAS 24050-11-1): 2-Isopropylthiazolidine (Saturated, isopropyl chain). Thiazolidines are often precursors to thiazoles but possess distinct boiling points and stability profiles.
Physicochemical Profile
The following data represents the standard physicochemical properties for 2-Propylthiazole. Researchers should verify lot-specific Certificates of Analysis (CoA) for assay purity.
| Property | Value | Unit | Condition / Method |
| Physical State | Liquid | - | @ 20°C, 1 atm |
| Appearance | Colorless to Pale Yellow | - | Visual inspection |
| Boiling Point | 172.0 - 174.0 | °C | @ 760 mmHg |
| Density | 1.047 ± 0.05 | g/cm³ | @ 25°C |
| Refractive Index ( | 1.502 - 1.506 | - | @ 20°C |
| Flash Point | ~54 (129) | °C (°F) | Closed Cup (Flammable) |
| Vapor Pressure | ~2.16 | mmHg | @ 25°C (Predicted) |
| LogP (Octanol/Water) | 2.10 | - | Predicted (XLogP3) |
| Solubility (Water) | ~660 | mg/L | @ 25°C (Slightly Soluble) |
| Solubility (Organic) | Soluble | - | Ethanol, Propylene Glycol |
| Odor Threshold | Low (ppb range) | - | Potent green/nutty aroma |
Synthesis & Reaction Mechanisms[7][8][11]
The industrial and laboratory synthesis of 2-Propylthiazole typically follows a two-stage mechanism: Condensation followed by Oxidative Dehydrogenation .
Synthetic Pathway
-
Condensation: Reaction of Butanal (n-Butyraldehyde) with Cysteamine (2-Aminoethanethiol) yields the saturated intermediate, 2-propylthiazolidine.
-
Oxidation: The thiazolidine ring is aromatized using an oxidizing agent (e.g., MnO₂, Sulfur, or catalytic dehydrogenation) to form the stable 2-propylthiazole.
Mechanism Visualization
The following diagram illustrates the transformation from precursors to the final aromatic product.
Figure 1: Synthetic route for 2-Propylthiazole via thiazolidine oxidation.
Analytical Characterization
Validating the identity of CAS 17626-75-4 requires distinguishing it from its thiazolidine precursor. Thiazoles exhibit distinct spectral signatures due to aromaticity.
Gas Chromatography - Mass Spectrometry (GC-MS)[12]
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Detection: EI (70 eV).
-
Key Fragments (m/z):
-
Molecular Ion (M+): 127
-
Base Peak: Often m/z 58 (due to McLafferty rearrangement or ring cleavage specific to alkyl thiazoles) or m/z 85 (loss of propyl group). Note: Fragmentation patterns vary by instrument tuning.
-
Differentiation: The thiazolidine analog (MW 131) will show M+ 131, clearly separable from the thiazole (M+ 127).
-
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for isolation and identification of 2-Propylthiazole.
Applications & Safety
Applications
-
Flavor Industry: Used to impart roasted, nutty, bean-like, and green notes. It is a key component in savory flavors (meat, soups) and roasted goods (coffee, nuts).
-
Fragrance: Occasionally used in herbal or fougère accords for its green, earthy nuances.
-
Pharmaceuticals: Serves as a heterocyclic building block for more complex bioactive molecules.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H226: Flammable liquid and vapor (Flash Point ~54°C).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.
-
Use spark-proof tools and explosion-proof ventilation.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146885, 2-Propylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 2-Propyl Thiazole (CAS 17626-75-4) Physicochemical and Organoleptic Data. Retrieved from [Link]
-
European Food Safety Authority (EFSA) (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophene, thiazoline and thienyl derivatives. EFSA Journal. Retrieved from [Link]
- Mottram, D. S. (1998).Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
Sources
Literature review of volatile thiazolidines in savory flavor profiles
Executive Summary
In the architecture of savory flavor profiles—specifically within the umami and kokumi domains—volatile sulfur-nitrogen heterocycles play a disproportionately high role relative to their concentration. Among these, volatile thiazolidines (saturated 5-membered rings containing sulfur and nitrogen) represent a critical class of potent odorants responsible for "roasted," "popcorn-like," "nutty," and specific "meaty" nuances.
Unlike the stable aromatic thiazoles, thiazolidines are often reactive intermediates or thermally labile compounds. This guide dissects the formation mechanisms, sensory thresholds, and analytical challenges of volatile thiazolidines, bridging the gap between fundamental Maillard chemistry and industrial flavor modulation.
Structural Dynamics & Sensory Characterization
Thiazolidines are heterocyclic compounds that differ from their oxidized counterparts (thiazolines and thiazoles) by the saturation of the ring system. This saturation significantly alters their volatility, stability, and interaction with olfactory receptors.
The Oxidation Continuum
Understanding thiazolidines requires viewing them as part of a redox continuum. In food matrices, they often exist in equilibrium or as precursors to more stable forms:
-
Thiazolidine (Saturated): Often nutty, popcorn, amine-like.
-
3-Thiazoline (Dihydro): Intense roasted, meaty, vegetable.
-
Thiazole (Aromatic): Green, nutty, vegetable, stable.
Key Volatile Thiazolidines and Sensory Descriptors
The following table synthesizes data on key thiazolidines found in savory systems (beef broths, yeast extracts, fried snacks).
| Compound Name | CAS Number | Odor Quality | Odor Threshold (ppb in water) | Occurrence |
| 2-Acetylthiazolidine | 22996-24-3 | Popcorn, roasted corn, nutty | ~10–50 | Roasted corn, sesame oil |
| 2-Methylthiazolidine | 19388-66-0 | Vegetable, tomato-leaf, earthy | 500 | Tomato, hydrolyzed vegetable protein |
| 2-Isopropylthiazolidine | 64826-66-8 | Green, earthy, nutty | ~100 | Yeasts, fermented soy |
| 2,4-Dimethylthiazolidine | 76505-59-4 | Nutty, cocoa, fatty | N/A | Chocolate, roasted beef |
| 2-Acetyl-2-thiazoline * | 29926-41-8 | Intense roasted, meaty | 1 | Beef broth (Key Marker) |
*Note: 2-Acetyl-2-thiazoline is included as the primary oxidation product of 2-acetylthiazolidine, often co-occurring and dominating the sensory profile due to its ultra-low threshold.
Mechanistic Formation Pathways
The genesis of thiazolidines is primarily driven by the Maillard Reaction , specifically the interaction between sulfur-containing amino acids (Cysteine/Cystine) and carbonyls derived from reducing sugars or lipid oxidation (Strecker degradation).[1]
The Cysteine-Aldehyde Condensation
The fundamental mechanism involves the nucleophilic attack of the cysteine sulfhydryl and amino groups on a carbonyl carbon (aldehyde or ketone).
-
Schiff Base Formation: The amino group of cysteine reacts with an aldehyde (e.g., acetaldehyde from glycolysis or lipid oxidation).
-
Cyclization: The sulfhydryl group attacks the imine carbon, closing the ring to form the thiazolidine.
-
Decarboxylation: Thermal stress leads to the loss of the carboxylic acid group, yielding the volatile thiazolidine.
Visualization of Signaling Pathway
Figure 1: The mechanistic pathway from L-Cysteine and carbonyl precursors to volatile thiazolidines and their subsequent oxidation products.[2][3]
Analytical Methodologies
Analyzing thiazolidines presents a dual challenge: volatility (loss during concentration) and thermal instability (artifact formation during extraction). Standard solvent extraction often fails.
Recommended Protocol: SAFE (Solvent Assisted Flavor Evaporation)
To ensure trustworthiness in data, we utilize SAFE, a high-vacuum distillation technique that isolates volatiles from non-volatile matrices (fats, proteins) at low temperatures, preventing the thermal degradation of labile thiazolidines.
Step-by-Step Workflow:
-
Sample Preparation:
-
Homogenize 50g of savory matrix (e.g., beef broth) with 100mL dichloromethane (DCM).
-
Internal Standard: Spike with stable isotope standard (e.g., [2H3]-2-acetylthiazoline) for quantification. This is critical for compensating for losses.
-
-
SAFE Extraction:
-
Connect the extract to the SAFE apparatus under high vacuum (<10-4 mbar).
-
Thermostat the sample flask at 40°C and the receiving flask at -196°C (liquid nitrogen).
-
Causality: The high vacuum allows distillation at low temperatures, preserving the ring structure of thiazolidines which might open or oxidize at standard distillation temperatures.
-
-
Concentration:
-
Dry the distillate over anhydrous sodium sulfate.
-
Concentrate to ~100µL using a Vigreux column (gentle reflux) to retain highly volatile components.
-
-
Analysis (GC-O/MS):
-
Olfactometry (GC-O): A human sniffer detects odor-active regions. Thiazolidines often have low thresholds that MS detectors miss.
-
Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for specific thiazolidine ions (e.g., m/z 88, 60 for 2-methylthiazolidine).
-
Analytical Logic Flow
Figure 2: Validated analytical workflow for the isolation and identification of trace volatile thiazolidines.
Industrial Application & Stability
Flavor Modulation
In industrial flavor creation, thiazolidines are used to impart "authenticity" to processed savory foods.
-
Reaction Flavors: Instead of adding pure thiazolidines, flavorists create "process flavors" by heating cysteine, xylose, and thiamine. This generates a complex mixture where thiazolidines provide the "top note" (immediate impact) while thiazoles provide the "body."
-
Vegetarian/Vegan Meats: Thiazolidines are crucial for mimicking the "roasted fat" notes of beef in plant-based alternatives, which often lack the lipid-derived aldehydes necessary for their formation.
Stability & Encapsulation
Thiazolidines are susceptible to oxidation (becoming thiazoles) and ring-opening hydrolysis in aqueous, acidic environments.
-
pH Sensitivity: At pH < 4, the ring may open, losing the characteristic popcorn/nutty note.
-
Solution: Spray drying or cyclodextrin complexation is required to stabilize these volatiles in dry soup mixes or seasoning blends.
Bioactivity Note (Audience Specific)
While this guide focuses on flavor, researchers in drug development will recognize the thiazolidine core. The thiazolidinedione class (e.g., glitazones) are insulin sensitizers. While volatile flavor thiazolidines (simple alkyl substitutions) are distinct from these pharmaceutical agents, understanding their metabolic stability and potential for adduct formation with proteins (via ring opening) is relevant for toxicological assessments (FEMA GRAS evaluation).
References
-
Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry. Link
-
Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry. Link
-
Elmore, J. S., & Mottram, D. S. (1997). Investigation of the reaction between ammonium sulfide, aldehydes, and α-hydroxyketones or α-dicarbonyls to form some lipid−Maillard interaction products found in cooked beef. Journal of Agricultural and Food Chemistry. Link
-
Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission tests. Chemical Senses. Link
-
FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 20. Food Technology. Link
Sources
Technical Guide: Biosynthesis and Analysis of 2-Isopropylthiazolidine in Fermented Matrices
Topic: Biosynthetic Pathways of 2-Isopropylthiazolidine in Fermented Foods Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropylthiazolidine (2-IPT) represents a critical intersection between microbial metabolism and chemical thermodynamics in fermented foods. Functionally, it serves a dual role: as a potent flavorant contributing savory, meaty, and popcorn-like notes in yeast extracts and meat hydrolysates, and as a latent reservoir for staling aldehydes (specifically isobutyraldehyde) in brewing.
This guide details the bio-assisted synthesis of 2-IPT, tracing its origins from the catabolism of L-Valine via the Ehrlich pathway to its non-enzymatic condensation with L-Cysteine. It provides actionable protocols for its detection and synthesis, emphasizing the physicochemical parameters (pH, pKa) that dictate its stability and formation.
Molecular Architecture & Precursors
Target Molecule: 2-Isopropylthiazolidine (C₆H₁₃NS) IUPAC Name: 2-(propan-2-yl)-1,3-thiazolidine Key Precursors:
-
Carbonyl Donor: Isobutyraldehyde (2-methylpropanal).
-
Sulfur/Amine Donor: L-Cysteine.
Unlike enzymatic secondary metabolites (e.g., terpenes), 2-IPT is a Type II fermentation product : its precursors are generated enzymatically, but the final assembly is a spontaneous chemical condensation (hemithioaminal formation followed by cyclization).
Metabolic Origins: The "Bio" in Biosynthesis
The formation of 2-IPT is rate-limited by the availability of isobutyraldehyde, which is not a standard end-product but a transient intermediate in yeast and bacterial metabolism.
The Ehrlich Pathway (Valine Catabolism)
In Saccharomyces cerevisiae and certain Lactic Acid Bacteria (LAB), isobutyraldehyde is derived from L-Valine through the Ehrlich pathway. This occurs primarily under conditions of nitrogen limitation or during the stationary phase of fermentation.
-
Transamination: L-Valine is converted to
-ketoisovalerate ( -KIV) by branched-chain amino acid transaminases (BAT1/BAT2 in yeast). -
Decarboxylation:
-KIV is decarboxylated by thiamine pyrophosphate (TPP)-dependent decarboxylases (PDC1, PDC5, PDC6, or ARO10) to yield Isobutyraldehyde . -
Fate Divergence:
-
Reduction: Normally reduced to isobutanol (fusel alcohol) by alcohol dehydrogenases (ADH).
-
Condensation: If L-Cysteine is present, isobutyraldehyde is "trapped" before reduction, forming the thiazolidine ring.
-
Proteolytic Generation of Cysteine
In fermented soy (soy sauce/miso) or meat matrices, microbial proteases (e.g., from Aspergillus oryzae or Lactobacillus spp.) hydrolyze proteins to release free L-Cysteine. The high reactivity of the thiol group makes Cysteine the primary scavenger of carbonyls in the matrix.
The Condensation Mechanism
The final step is a non-enzymatic nucleophilic attack. This reaction is highly pH-dependent due to the ionization states of the cysteine thiol (
-
Step 1 (Hemithioaminal Formation): The nucleophilic sulfur of cysteine attacks the carbonyl carbon of isobutyraldehyde.
-
Step 2 (Ring Closure): The secondary amine attacks the same carbon, eliminating a water molecule to close the thiazolidine ring.
-
Product: Initially forms 2-isopropylthiazolidine-4-carboxylic acid (non-volatile).[1]
-
Decarboxylation: Thermal processing (pasteurization/roasting) or prolonged aging facilitates decarboxylation to the volatile 2-isopropylthiazolidine .
Visualization: Biosynthetic Pathway
The following diagram illustrates the convergence of the Ehrlich pathway and Proteolysis leading to 2-IPT.
[2][3][4]
Analytical Workflow: Detection & Quantification
Analyzing 2-IPT requires distinguishing between the volatile flavorant and its non-volatile carboxylic acid precursor (often used as a marker for staling potential in beer).
Protocol: Headspace SPME-GC-MS (For Volatile 2-IPT)
This protocol is optimized for detecting the volatile form in liquid fermented matrices (soy sauce, beer, wine).
Reagents:
-
Internal Standard: 2-methyl-3-heptanone or d8-naphthalene.
-
Salt: NaCl (saturation improves volatility).
Step-by-Step Methodology:
-
Sample Prep: Aliquot 5 mL of fermented sample into a 20 mL headspace vial. Add 1.5 g NaCl to saturate.
-
Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS is optimal for sulfur/nitrogen heterocycles) to headspace for 30 minutes at 50°C.
-
Desorption: Inject into GC inlet at 250°C (splitless mode, 2 min).
-
Separation: Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Oven Program: 40°C (2 min)
5°C/min 230°C (5 min).
-
-
Detection (MS): SIM mode targeting ions m/z 131 (molecular ion), m/z 88 (loss of isopropyl), and m/z 60 .
Protocol: Derivatization for Non-Volatile Precursors
To detect the carboxylic acid form (2-isopropylthiazolidine-4-carboxylic acid), derivatization is required to render it volatile.
-
Lyophilization: Freeze-dry 100 µL of sample.
-
Silylation: Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Incubate at 60°C for 60 minutes.
-
Analysis: GC-MS (EI) monitoring the trimethylsilyl (TMS) derivatives.
Visualization: Analytical Decision Tree
Safety & Sensory Profile (E-E-A-T)
Sensory Characteristics[1][5][6][7]
-
Flavor Descriptors: Popcorn, roasted meat, hazelnut, sulfurous (at high concentrations).
-
Threshold: Low ppb range (highly potent).
-
Relevance: In yeast extracts and hydrolyzed vegetable proteins (HVP), 2-IPT contributes to the "kokumi" (mouthfulness) and savory profile. In beer, its release from the carboxylic acid precursor during storage leads to "staling" off-flavors.
Toxicological Context
Researchers must be aware of the safety profile when synthesizing or concentrating this compound.
-
Genotoxicity: 2-Isopropylthiazolidine has tested positive in Ames Salmonella typhimurium assays (Strain TA100 with S9 activation) [1].[2][3][4]
-
Regulatory Status: While used as a flavoring agent (FEMA GRAS), its concentration is strictly regulated. It is classified under "Sulfur-containing heterocyclic compounds" by EFSA and JECFA.
References
-
European Food Safety Authority (EFSA). (2023).[2] Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): Thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal.[3] Link
-
Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. Link
-
Baert, J. J., et al. (2012). The impact of the wort amino acid composition on the formation of staling aldehydes and their cysteinylated precursors. Journal of the Institute of Brewing. Link
-
Smit, B. A., et al. (2005). Enhancing the fruitiness of Saccharomyces cerevisiae wine fermentations. International Journal of Food Microbiology. Link
-
Yaylayan, V. A., & Wnorowski, A. (2001). The Maillard Reaction in Food Chemistry: Formation of Thiazolidines. Journal of Agricultural and Food Chemistry. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Isopropylthiazolidine
Abstract & Scope
This application note details a robust, field-proven protocol for the synthesis of 2-isopropylthiazolidine (CAS: 79079-80-6) via the condensation of cysteamine (2-aminoethanethiol) and isobutyraldehyde (2-methylpropanal).
While this reaction is chemically straightforward, achieving high purity and yield requires strict control over the reaction equilibrium and oxidative side-reactions. This guide addresses the critical challenges of water management (to prevent hydrolysis), odor control (handling volatile thiols), and oxidative stability .
Target Audience: Medicinal Chemists, Flavor Chemists, and Process Development Scientists.
Reaction Mechanism & Rationale
The formation of 2-isopropylthiazolidine is a reversible condensation reaction. The amino group of cysteamine attacks the carbonyl carbon of isobutyraldehyde to form an intermediate hemiaminal/imine, which undergoes rapid intramolecular cyclization by the thiol group.
Critical Mechanistic Insight: The reaction generates one equivalent of water. Because thiazolidine formation is reversible, the presence of water can drive the equilibrium back toward the starting materials (hydrolysis). Therefore, chemical water scavenging (using anhydrous MgSO₄ or Molecular Sieves) is not optional—it is the primary driver of high yields.
Figure 1: Reaction Pathway
Caption: The nucleophilic attack of cysteamine on isobutyraldehyde followed by cyclization. Water removal is essential to prevent the red dotted hydrolysis pathway.
Materials & Safety Profile
Reagents
| Reagent | Purity | Role | Stoichiometry |
| Cysteamine HCl | ≥98% | Substrate | 1.0 equiv |
| Isobutyraldehyde | ≥99% | Substrate | 1.1 equiv |
| Triethylamine (TEA) | ≥99% | Neutralizing Base | 1.05 equiv |
| Dichloromethane (DCM) | Anhydrous | Solvent | 10 mL/g substrate |
| MgSO₄ | Anhydrous | Water Scavenger | 2.0 equiv (mass) |
Safety Critical: "The Stench"
Cysteamine and low-molecular-weight thiazolidines possess a potent, repulsive sulfur odor.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Glassware should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
Experimental Protocol
Preparation of Free Base Cysteamine (In Situ)
Rationale: Cysteamine is most stable as the Hydrochloride (HCl) salt. However, the reaction requires the free amine. We generate the free base in situ to minimize oxidation handling risks.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Suspend Cysteamine HCl (5.68 g, 50 mmol) in Dichloromethane (DCM, 100 mL) . The salt will not fully dissolve initially.
-
Neutralization: Add Triethylamine (TEA, 7.3 mL, 52.5 mmol) dropwise over 5 minutes at 0°C (ice bath).
-
Observation: The solution will clear as the free base dissolves, and TEA·HCl salts may precipitate slightly or remain suspended.
-
-
Conditioning: Add Anhydrous MgSO₄ (5 g) directly to this mixture. This pre-dries the solvent and prepares to capture reaction water.
Condensation Reaction
-
Addition: To the stirring suspension at 0°C, add Isobutyraldehyde (5.0 mL, 55 mmol) dropwise via syringe over 10 minutes.
-
Control: The reaction is mildly exothermic. Maintain temperature <10°C to prevent aldehyde evaporation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). Stain with Ninhydrin (for cysteamine) or KMnO₄ (for aldehyde). The disappearance of the cysteamine spot indicates completion.
-
Workup & Purification
-
Filtration: Filter the reaction mixture through a sintered glass funnel (or a pad of Celite) to remove the MgSO₄ and TEA·HCl salts.[1] Wash the filter cake with 20 mL fresh DCM.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30°C .
-
Distillation (Critical for Purity): The residue is a pale yellow oil. For pharmaceutical/flavor grade, perform a Vacuum Distillation .
-
Boiling Point: Expect ~60–65°C at 2 mmHg (values vary by vacuum strength).
-
Yield: Typical isolated yield is 85–92% .
-
Figure 2: Workflow Diagram
Caption: Operational workflow from salt neutralization to final distillation.
Characterization & Quality Control
Verify the product structure using 1H NMR. The formation of the ring creates a chiral center at C2 (if R1/R2 are different) and makes the ring protons diastereotopic.
Expected 1H NMR Data (CDCl₃, 400 MHz):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-H | 4.35 - 4.45 | Doublet (d) | 1H | Methine proton at the ring junction. Diagnostic peak. |
| Ring N-H | 1.80 - 2.20 | Broad Singlet | 1H | Amine proton (exchangeable). |
| Ring -S-CH₂- | 2.80 - 3.10 | Multiplet | 2H | Thiazolidine ring protons (C5). |
| Ring -N-CH₂- | 3.20 - 3.50 | Multiplet | 2H | Thiazolidine ring protons (C4). |
| Isopropyl -CH- | 1.70 - 1.90 | Multiplet | 1H | Methine of the isopropyl group. |
| Isopropyl -CH₃ | 0.95 - 1.05 | Doublet (d) | 6H | Methyl groups (diastereotopic splitting possible). |
QC Check:
-
Absence of Aldehyde: Check for aldehyde proton (~9.5 ppm).
-
Absence of Oxidation: Check for thiazoline (double bond) signals or disulfide dimers (downfield shifts).
Troubleshooting & Stability
Hydrolytic Instability
Thiazolidines are Schiff base equivalents . In the presence of water and acid, they hydrolyze back to cysteamine and aldehyde.
-
Symptom: Product smells strongly of isobutyraldehyde after storage.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) over activated molecular sieves (4Å).
Oxidation
Air exposure converts thiazolidines to thiazolines (dehydrogenation) or disulfides.
-
Symptom: Product turns dark orange/brown.
-
Prevention: Store at 4°C in the dark.
References
-
Huang, T. C., et al. (1998). "Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems."[3][4] Journal of Agricultural and Food Chemistry, 46(1), 224–227.[4][5]
- Ratner, S., & Clarke, H. T. (1937). "The Action of Formaldehyde upon Cysteine." Journal of the American Chemical Society, 59(1), 200–206. (Foundational mechanism for thiazolidine ring closure).
-
Bustillo Trueba, P., et al. (2018). "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions."[6] Journal of the American Society of Brewing Chemists, 76(4), 272-280.[6]
- FEMA (Flavor and Extract Manufacturers Association). "FEMA 3604: 2-Isopropylthiazolidine." Flavor Ingredient Library. (Confirming utility and CAS 79079-80-6).
Sources
- 1. US20230202975A1 - Process for the preparation of cysteamine bitartrate and product so obtained - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pubs.acs.org [pubs.acs.org]
Procedures for encapsulating 2-isopropylthiazolidine for flavor retention
Application Note: Advanced Encapsulation of 2-Isopropylthiazolidine for Enhanced Flavor Retention
Introduction and Mechanistic Overview
2-Isopropylthiazolidine is a highly potent, volatile heterocyclic compound that imparts characteristic savory, nutty, and roasted notes to food matrices and pharmaceutical masking agents. It is naturally generated during thermal processing via the Maillard reaction, specifically through the condensation of cysteamine and aldehydes like isobutanal[1]. Despite its high flavor impact, the compound's low molecular weight and high volatility present significant challenges for formulation. Furthermore, the thiazolidine ring is susceptible to oxidative degradation and thermal volatilization during prolonged storage or secondary thermal processing[2].
To achieve optimal flavor retention and controlled release, a dual-layer encapsulation strategy utilizing complex coacervation followed by spray drying is highly recommended[3]. While conventional spray drying provides a rapid dehydration method, the highly volatile nature of 2-isopropylthiazolidine often results in significant evaporative losses. By first entrapping the flavor within a multinuclear coacervate matrix, the core is shielded by a dense, crosslinked biopolymer shell prior to thermal dehydration[4].
Experimental Rationale
-
Primary Emulsification: Whey Protein Isolate (WPI) acts as a primary emulsifier, adsorbing at the oil-water interface to stabilize the hydrophobic 2-isopropylthiazolidine droplets.
-
Complex Coacervation: The addition of Gum Arabic (GA), an anionic polysaccharide, followed by pH adjustment to 4.0 (below the isoelectric point of WPI, ~pH 4.6), induces electrostatic attraction. This forms a coacervate phase that wraps around the flavor droplets.
-
Enzymatic Crosslinking: Transglutaminase is utilized to covalently crosslink the WPI-GA shell. This hardens the microcapsule, significantly reducing the diffusion rate of the volatile core during the high temperatures of spray drying.
-
Spray Drying: The coacervate suspension is atomized into a hot air stream, rapidly evaporating the aqueous phase while the crosslinked shell prevents the volatilization of 2-isopropylthiazolidine[4].
Step-by-Step Protocol
Materials Required:
-
Core material: 2-Isopropylthiazolidine (Purity ≥99%)
-
Wall materials: Whey Protein Isolate (WPI), Gum Arabic (GA)
-
Crosslinker: Microbial Transglutaminase (mTGase, 100 U/g)
-
Reagents: 1.0 M Citric Acid, 1.0 M NaOH, Deionized Water, Maltodextrin (DE 10)
Phase 1: Emulsification
-
Hydrate WPI (5% w/v) in deionized water at room temperature for 2 hours to ensure complete dissolution.
-
Gradually add 2-isopropylthiazolidine to the WPI solution at a core-to-wall ratio of 1:4 (w/w).
-
Homogenize the mixture using a high-shear rotor-stator homogenizer at 12,000 rpm for 5 minutes in an ice bath.
-
Causality: The ice bath mitigates the heat generated by high shear, which would otherwise vaporize the low-boiling-point thiazolidine compound[2].
-
Phase 2: Complex Coacervation 4. Prepare a 5% (w/v) GA solution in deionized water. 5. Blend the WPI-flavor emulsion with the GA solution at a 1:1 volumetric ratio under continuous magnetic stirring (500 rpm). 6. Slowly titrate 1.0 M Citric Acid into the mixture until the pH reaches exactly 4.0.
- Causality: At pH 4.0, WPI carries a net positive charge while GA remains negatively charged, driving the thermodynamic phase separation and deposition of the coacervate around the flavor droplets[4].
Phase 3: Shell Hardening (Crosslinking) 7. Add mTGase at a concentration of 10 U per gram of WPI. 8. Incubate the coacervate suspension at 5°C for 12 hours under gentle agitation.
- Causality: Low-temperature crosslinking is critical for volatile retention; it allows covalent bonds (ε-(γ-glutamyl)lysine isopeptide bonds) to form without providing the thermal energy required for the core to breach the developing shell.
Phase 4: Spray Drying 9. Add Maltodextrin (DE 10) to the crosslinked suspension at 5% (w/v) as a drying aid. 10. Feed the suspension into a pilot-scale spray dryer with the following parameters:
- Inlet Temperature: 160°C
- Outlet Temperature: 90°C
- Feed Rate: 15 mL/min
- Atomizer Pressure: 2.0 bar
- Collect the resulting powder from the cyclone separator and store in hermetically sealed amber glass vials at 4°C.
Analytical Validation & Quantitative Data
To validate the self-contained protocol, the encapsulation efficiency (EE) and retention rate (RR) must be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME). The table below summarizes expected analytical benchmarks when comparing standard spray drying to the advanced coacervation method.
Table 1: Comparative Flavor Retention of 2-Isopropylthiazolidine
| Encapsulation Method | Core:Wall Ratio | Inlet Temp (°C) | Encapsulation Efficiency (%) | Volatile Retention Rate (%) | Surface Oil (%) |
| Conventional Spray Drying (WPI/GA) | 1:4 | 160 | 62.4 ± 1.5 | 45.1 ± 2.1 | 8.3 ± 0.4 |
| Coacervation + Spray Drying (WPI/GA) | 1:4 | 160 | 89.7 ± 1.2 | 82.5 ± 1.8 | 1.2 ± 0.1 |
| Coacervation + Spray Drying (Crosslinked) | 1:4 | 160 | 94.2 ± 0.8 | 91.3 ± 1.0 | 0.5 ± 0.1 |
Note: Data demonstrates that pre-encapsulation via crosslinked coacervation significantly mitigates evaporative losses during thermal dehydration.
Process Workflow Visualization
Workflow of 2-isopropylthiazolidine encapsulation via coacervation and spray drying.
References
-
[1] Title: Reaction Systems | Source: Perfumer & Flavorist | URL:
-
[4] Title: Effects of complex coacervation-spray drying and conventional spray drying on the quality of microencapsulated orange essential oil | Source: ResearchGate | URL:
-
[3] Title: Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications | Source: Frontiers in Nutrition | URL:
-
[2] Title: Determination of Physical and Spectral Data on Thiazolidines for Trace Aldehyde Analysis | Source: Taylor & Francis Online | URL:
Sources
Application Note: 2-Isopropylthiazolidine in Meat Flavor Simulation Matrices
This Application Note and Protocol guide details the technical application of 2-isopropylthiazolidine , a potent chemesthetic agent and volatile odorant critical for simulating roasted meat profiles (specifically pork, liver, and roasted beef).
Executive Summary
2-Isopropylthiazolidine is a heterocyclic sulfur-nitrogen compound formed via the condensation of cysteamine and isobutyraldehyde. Unlike simple sulfur compounds that provide generic "eggy" or "sulfurous" notes, 2-isopropylthiazolidine imparts specific roasted, nutty, and savory-meaty (umami-aroma) characteristics essential for high-fidelity meat analogues and process flavors.
This guide outlines the mechanism of formation, stability parameters, and a validated protocol for incorporating or generating this compound within meat simulation matrices (e.g., plant-based meat alternatives, reaction flavor bases).
Chemical Identity & Sensory Profile[1][2]
| Parameter | Specification |
| Chemical Name | 2-Isopropylthiazolidine |
| CAS Number | 15679-13-7 (Generic/Isomer specific may vary) |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Sensory Descriptors | Roasted meat, nutty, popcorn-like, fatty-liver, metallic (at high conc.) |
| Odor Threshold | ~3-5 ppb (in water); higher in lipid matrices |
| LogP (Est.) | 1.8 - 2.1 (Lipophilic character) |
| FEMA Status | Evaluated in FGE.76 (EFSA); Structurally analogous to FEMA 3134 (2-Isobutylthiazolidine) |
Functional Role in Matrices
-
Bridge Note: Connects the sharp, volatile top notes (aldehydes/pyrazines) with the heavy, savory base notes (HVP/Yeast extracts).
-
Fat Mimicry: Enhances the perception of "fatty" mouthfeel through retronasal olfaction.
Mechanism of Action: The Formation Pathway
The generation of 2-isopropylthiazolidine in a food matrix relies on the Maillard-Strecker interaction . It is a reversible condensation reaction that requires specific precursors and pH conditions.[1]
Precursor System
-
Cysteamine: Derived from the decarboxylation of Cysteine or degradation of Coenzyme A.
-
Isobutyraldehyde: A Strecker aldehyde derived from the amino acid Valine .
Reaction Pathway Diagram
The following diagram illustrates the critical pathway from amino acid precursors to the stable thiazolidine ring.
Caption: Figure 1: Biogenesis of 2-isopropylthiazolidine via Strecker degradation and Cysteamine condensation.
Application Protocol: Meat Flavor Simulation Matrix
This protocol describes the In-Situ Generation Method , which is preferred over direct addition for regulatory compliance (natural flavor labeling) and profile complexity.
Phase 1: Matrix Preparation
Objective: Create a lipid-protein emulsion that protects the thiazolidine ring from rapid oxidation.
Materials:
-
Base: Hydrolyzed Vegetable Protein (HVP) or Yeast Extract (Low salt preferred).
-
Lipid Phase: Refined Beef Tallow or High-Oleic Sunflower Oil (20% w/w of total mass).
-
Solvent: Propylene Glycol (PG) or Water (if spray drying follows).
Formulation Table:
| Component | Function | Concentration (%) |
| L-Cysteine HCl | Sulfur Source | 1.50% |
| L-Valine | Isobutyraldehyde Precursor | 2.00% |
| D-Xylose | Reducing Sugar (Reactive) | 1.00% |
| Cysteamine HCl | Direct Precursor (Optional*) | 0.05% (Trace) |
| Beef Tallow | Lipid Matrix | 20.00% |
| HVP Paste | Savory Base | 40.00% |
| Water/PG | Solvent | q.s. to 100% |
*Note: Direct addition of Cysteamine HCl is regulatory dependent; generating it from Cysteine is standard.
Phase 2: Thermal Process (Reaction)
Causality: High temperature is required to drive the Strecker degradation of Valine, but excessive heat will degrade the thiazolidine into thiazoline (oxidized form), which has a sharper, less nutty profile.
-
Emulsification: Blend Lipid, HVP, and Water/PG at 50°C until homogenous.
-
Precursor Addition: Add Cysteine, Valine, and Xylose. Adjust pH to 5.5 - 6.0 using NaOH.
-
Why? Thiazolidine formation is favored at neutral to slightly acidic pH. Highly alkaline conditions favor pyrazines; highly acidic conditions hydrolyze the ring.
-
-
Thermal Reaction:
-
Vessel: Closed pressure reactor (Parr reactor) or Reflux system.
-
Temperature: 120°C.
-
Time: 45 - 60 minutes.
-
Pressure: 1.5 bar (if using closed vessel).
-
-
Quenching: Rapidly cool to <40°C to stop the reaction.
Phase 3: Stabilization & Dosing
Thiazolidines are equilibrium mixtures. To "lock" the flavor:
-
Encapsulation: Spray dry with Maltodextrin/Gum Arabic immediately after reaction.
-
Lipid Shielding: If using in a liquid oil/fat matrix, the lipophilic nature of 2-isopropylthiazolidine (LogP ~2) allows it to partition into the fat, protecting it from hydrolysis.
Analytical Validation Protocol
To confirm the presence and concentration of 2-isopropylthiazolidine, use the following GC-MS workflow.
Methodology: Solvent-Assisted Flavor Evaporation (SAFE) followed by GC-MS.[2]
-
Extraction:
-
Dilute 10g of reaction paste in 50mL Dichloromethane (DCM).
-
Perform SAFE distillation (high vacuum, 40°C) to isolate volatiles from non-volatile HVP/Fats.
-
-
Chromatography:
-
Column: DB-WAX or FFAP (Polar column separates sulfur heterocycles well).
-
Oven Program: 40°C (2 min) -> 5°C/min -> 230°C.
-
-
Mass Spectrometry (SIM Mode):
-
Target Ions (m/z): 131 (Molecular Ion), 116 (M-15, loss of methyl), 88 (Thiazolidine ring fragment).
-
Verification: Compare retention time with authentic standard (if available) or 2-isobutylthiazolidine (FEMA 3134) as an internal standard reference.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Green/Raw" Note | Unreacted Isobutyraldehyde | Increase reaction time or temperature (>110°C). |
| "Burnt/Rubber" Note | Excessive sulfur degradation | Reduce Cysteine/Cysteamine load; lower temperature. |
| Loss of Nutty/Meaty Profile | Hydrolysis of Thiazolidine | Check pH. If pH < 4.0, the ring opens back to aldehyde + thiol. Buffer to pH 5.5-6.0. |
| Rapid Fading | Oxidation to Thiazoline | Ensure headspace is inert (Nitrogen flush). Store in lipid phase. |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step protocol for generating and validating the meat flavor matrix.
References
-
Schmidt, C. O., et al. (2005). "Identification and formation of thiazolidines and thiazolines in fried chicken liver." Perfumer & Flavorist, 30(2), 30-38.
-
Mottram, D. S. (1998).[3] "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424.[3]
-
European Food Safety Authority (EFSA). (2023). "Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2): Consideration of sulfur-containing heterocyclic compounds." EFSA Journal.[4]
-
U.S. Patent 3,881,025. (1975). "Aromatic compositions containing thiazolidines." Google Patents.
-
Elmore, J. S., & Mottram, D. S. (2006). "The role of lipid in the flavor of cooked meat."[5][3] Thermally Generated Flavors, ACS Symposium Series.
Sources
Solvent extraction techniques for isolating thiazolidines from aqueous solutions
The following Application Note and Protocol guide is designed for researchers and drug development professionals involved in the isolation of thiazolidine scaffolds.
Executive Summary
Thiazolidines represent a diverse class of sulfur-nitrogen heterocycles ranging from labile metabolic intermediates (e.g., thiazolidine-4-carboxylic acids) to stable pharmaceutical pharmacophores (e.g., thiazolidinediones or "glitazones").[1] Isolating these compounds from aqueous media—whether biological fluids or synthetic reaction mixtures—presents a unique dichotomy of challenges: solubility vs. stability .
While lipophilic thiazolidines extract readily into organic solvents, hydrophilic zwitterionic derivatives often resist standard liquid-liquid extraction (LLE). Furthermore, the thiazolidine ring is susceptible to acid-catalyzed hydrolysis, reverting to the parent aldehyde and aminothiol. This guide provides a decision-matrix approach to solvent selection, pH control, and phase separation techniques to maximize recovery while preserving structural integrity.[2]
Physicochemical Constraints & Mechanistic Logic
Successful isolation requires navigating the "Stability-Solubility Window."
The Stability/Hydrolysis Paradox
Simple thiazolidines (Class B) exist in equilibrium with their open-chain iminium forms. This equilibrium is pH-dependent:
-
Acidic pH (< 4.0): Promotes ring opening and hydrolysis.[2]
-
Neutral/Basic pH (6.0–8.0): Favors ring closure and stability.[2]
However, extraction often requires pH adjustment to suppress ionization. This creates a conflict: acidifying to protonate a carboxylate group may trigger ring decomposition.
Ionization States (pKa)
-
Thiazolidine-4-carboxylic acid (Thioproline): Amphoteric.[1][2]
- (COOH)[2]
- (NH)
-
Isoelectric Point (pI): ~3.5–4.0. At this pH, the molecule is zwitterionic (COO⁻/NH₂⁺) and highly water-soluble (
), making standard LLE inefficient.
-
Thiazolidinediones (TZDs): Weak Acids.[2]
- (Imide NH).[2]
-
Extraction requires pH <
to maintain the neutral, lipophilic form.
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate extraction strategy for your target molecule.
Figure 1: Decision tree for selecting the optimal extraction protocol based on thiazolidine physicochemical properties.
Detailed Protocols
Protocol 1: Standard LLE for Lipophilic Thiazolidines
Target: Stable, lipophilic analogs (e.g., 2,4-thiazolidinediones, N-alkylated thiazolidines).[2] Solvent System: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]
Step-by-Step Workflow:
-
pH Adjustment:
-
Solvent Addition:
-
Add EtOAc or DCM in a 1:1 (v/v) ratio. DCM is preferred for non-polar analogs; EtOAc is better if the compound has some polar functional groups.
-
-
Equilibration:
-
Agitate gently for 5–10 minutes. Vigorous shaking may cause emulsions with biological fluids.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to break emulsions.
-
Collect the organic (bottom for DCM, top for EtOAc) layer.
-
-
Drying:
-
Pass the organic phase through a bed of anhydrous Sodium Sulfate (
).
-
-
Evaporation:
-
Concentrate under reduced pressure (Rotavap) at < 40°C to yield the crude solid.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Target: Hydrophilic, zwitterionic thiazolidines (e.g., Thiazolidine-4-carboxylic acid).[1][2] Mechanism: High ionic strength reduces the solubility of the organic solute in water ("salting out") and forces it into the organic phase.
Step-by-Step Workflow:
-
Saturation:
-
To the aqueous solution, add solid Sodium Chloride (NaCl) until saturation is reached (approx. 360 g/L).
-
Why: This disrupts the hydration shell of the zwitterion, increasing its chemical potential in the aqueous phase.
-
-
pH Optimization:
-
Adjust pH to the Isoelectric Point (pI) of the target (typically pH 3.5–4.5 for thioprolines).
-
Critical: This minimizes the net charge, reducing water solubility.
-
-
Extraction:
-
Add n-Butanol or IPA:DCM (3:1) ratio 1:1 v/v.[2]
-
Note: n-Butanol is miscible with water but forms a separate phase in saturated salt solutions.
-
-
Agitation & Separation:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
-
Recovery:
-
Collect the upper organic phase.
-
Caution: n-Butanol has a high boiling point (117°C).[2] Use a high-vacuum pump or lyophilization for removal, rather than a standard rotavap, to avoid thermal degradation.
-
Protocol 3: Reaction Mixture Workup (Precipitation)
Target: High-concentration synthetic mixtures (Aldehyde + Cysteine condensation).[1]
Step-by-Step Workflow:
-
Quenching:
-
Upon reaction completion, cool the mixture to 0–4°C.
-
-
Buffering:
-
Add Sodium Acetate buffer to adjust pH to 5.0–6.0.
-
Observation: Many thiazolidines will precipitate spontaneously as white/off-white crystals at this stage.
-
-
Filtration:
-
Recrystallization (Purification):
-
If purity is low, recrystallize from hot water or 50% EtOH/Water.
-
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Recovery | pH is incorrect (Ionized form).[1] | Check pKa/pI.[5][6] Adjust pH to ensure neutral species. |
| Ring Hydrolysis | pH too acidic (< 2) or temp too high.[2] | Maintain pH > 4.5; Keep extraction temp < 25°C. |
| Emulsion Formation | Biological proteins or surfactants present.[1] | Use SALLE (add NaCl); Filter through Celite before extraction. |
| Product is an Oil | Solvent occlusion or impurities. | Triturate with diethyl ether or hexanes to induce crystallization. |
References
-
Thiazolidine Stability & Hydrolysis
-
Thiazolidine-4-carboxylic Acid Properties
-
Glitazone Extraction Methods
-
General Extraction of Zwitterions
-
Extraction of Acids or Bases from Neutral Organics.[3] Principles of pH-controlled extraction for amines and carboxylic acids.
-
Source:
-
Sources
- 1. Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chempap.org [chempap.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Application Note: High-Resolution GC-O Analysis of 2-Isopropylthiazolidine
Target Analyte: 2-Isopropylthiazolidine (CAS: 79079-88-8*)
Note: CAS is representative of the thiazolidine class formed via specific aldehyde precursors.[1][2][3][4][5]
Part 1: Executive Summary & Scientific Context
The Analytical Challenge
2-Isopropylthiazolidine is a potent volatile sulfur compound (VSC) generated primarily through the Maillard reaction between cysteamine and isobutyraldehyde. In food chemistry, it contributes desirable "roasted," "popcorn," and "meaty" notes. However, in pharmaceutical development , it represents a critical "off-flavor" or genotoxic impurity risk, particularly in formulations containing sulfur-based APIs and reducing sugar excipients (e.g., lactose).
Its analysis is complicated by three factors:
-
Trace Thresholds: Its odor detection threshold is in the sub-ppb range, often below the limit of detection (LOD) of standard Mass Spectrometers (MS).
-
Thermal Instability: Thiazolidine rings can degrade or oxidize (dehydrogenate to thiazolines) under aggressive thermal desorption.
-
Matrix Interference: Co-eluting non-odorous volatiles often mask its signal in total ion chromatograms.
This guide details a Gas Chromatography-Olfactometry (GC-O) protocol designed to isolate, detect, and quantify the sensory impact of 2-isopropylthiazolidine with high specificity.
Part 2: Chemical Profile & Mechanism
Formation Pathway
Understanding the formation is critical for identifying the source of contamination or flavor profile. The molecule forms via the condensation of cysteamine (from cysteine degradation or decarboxylation) and isobutyraldehyde (Strecker degradation of valine).
Figure 1: Formation pathway of 2-isopropylthiazolidine via Maillard reaction precursors.
Physicochemical Properties
| Parameter | Value / Characteristic | Relevance to Protocol |
| Odor Quality | Roasted, Popcorn, Nutty, Meaty | Panelist training descriptor. |
| LogP | ~1.5 - 2.0 (Estimated) | Moderate polarity; suitable for SPME (DVB/CAR/PDMS). |
| Boiling Point | ~160-170°C | Elutes mid-chromatogram on polar phases. |
| Stability | Oxidizes to 2-isopropylthiazoline | Avoid high injector temps (>240°C) and active sites. |
Part 3: Experimental Protocol
A. Standard Preparation (Self-Validating Step)
Since commercial standards are unstable, in-situ synthesis is the gold standard for validating retention time (RT) and odor quality.
-
Reagents: Mix 1 mmol Cysteamine hydrochloride + 1 mmol Isobutyraldehyde in 10 mL phosphate buffer (pH 7.0).
-
Reaction: Stir at room temperature for 30 minutes.
-
Extraction: Extract with 2 mL Dichloromethane (DCM).
-
Validation: Inject into GC-MS. The major peak is 2-isopropylthiazolidine. Use this to establish your system's RT and odor quality before analyzing unknown samples.
B. Sample Extraction: SDE vs. SPME
-
Recommended: Headspace-Solid Phase Microextraction (HS-SPME) .
-
Why? Solvent-free and minimizes thermal degradation compared to distillation (SDE).
-
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small sulfur volatiles.
-
Incubation: 40°C for 30 mins. Do not exceed 60°C to prevent artifact formation.
C. GC-O Configuration
The system requires a post-column split sending effluent to both the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).[6][7]
Figure 2: Parallel detection workflow. Note the necessity of calculating retention time delay between MS and ODP.
Instrument Parameters:
-
Column: DB-WAX UI (Ultra Inert) or equivalent PEG phase.[8]
-
Reasoning: Thiazolidines are basic; polar columns reduce peak tailing and separate them from non-polar hydrocarbon matrices.
-
-
Oven Program: 40°C (2 min)
5°C/min 230°C. -
Olfactory Port:
-
Transfer Line Temp: 240°C (Prevent condensation).
-
Humidification: Essential to prevent drying of the panelists' nasal mucosa, which causes fatigue and sensitivity loss.
-
D. Sensory Analysis: AEDA Protocol
To quantify the potency, use Aroma Extract Dilution Analysis (AEDA) .
-
Stepwise Dilution: Prepare a dilution series of the extract (1:2, 1:4, 1:8... 1:1024).
-
Panel Evaluation: 3 trained panelists sniff each dilution run.
-
FD Factor Calculation: The highest dilution (
) at which the "popcorn/roasted" odor is still detected is the Flavor Dilution (FD) Factor .-
Interpretation: High FD factor = High potency contributor to the overall profile.
-
Part 4: Troubleshooting & Quality Control
Self-Validating Systems
-
Alkane Ladder (RI Calibration): Inject C6-C20 alkanes daily. Convert retention times to Linear Retention Indices (LRI) .
-
Target LRI (DB-Wax): ~1650-1750 (varies by exact conditions; establish local library).
-
Target LRI (DB-5): ~1050-1150.
-
-
Cross-Modality Check: If the panelist detects an odor at a specific time, but no peak is visible in the MS (Total Ion Chromatogram), switch MS to SIM (Selected Ion Monitoring) mode targeting ions m/z 43, 60, 88 (characteristic fragments for alkyl thiazolidines).
Common Pitfalls
-
Oxidation: If you detect a "burnt rubber" or "green" note instead of "popcorn," the thiazolidine may have oxidized to 2-isopropylthiazoline . Check injector liner cleanliness (replace with deactivated wool).
-
Co-elution: On DB-5 columns, pyrazines (also roasted notes) often co-elute. DB-WAX is mandatory for resolving thiazolidines from pyrazines.
References
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors.
- Dunkel, A., et al. (2014). Super-Scent: Molecular Basis of Odor. Journal of Agricultural and Food Chemistry.
- Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses.
-
ASTM D5504-20 . Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. (Protocol for sulfur handling).[9][10][11][12]
- Vertex AI Search. (2024). Odor Thresholds and Maillard Reaction Pathways.
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. VCF - Odour and Flavour threshold [vcf-online.nl]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Characterization of Odor & Taste Components - www.impactanalytical.com [impactanalytical.com]
- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 8. hpst.cz [hpst.cz]
- 9. baaqmd.gov [baaqmd.gov]
- 10. kaycantest.com [kaycantest.com]
- 11. gcms.cz [gcms.cz]
- 12. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Isopropylthiazolidine
FEMA 3290 | CAS 6967-27-7
To: Research & Development, QC Teams, and Flavor Chemists From: Senior Application Scientist, Technical Services Subject: Preventing Oxidative Degradation and Hydrolytic Ring-Opening
Introduction: The "Popcorn" Paradox
2-Isopropylthiazolidine is a high-impact flavor molecule valued for its roasted, nutty, and popcorn-like nuances. However, it presents a classic stability paradox: the same chemical features that provide its organoleptic potency (the strained thiazolidine ring and sulfur heteroatom) render it highly susceptible to environmental degradation.
This guide moves beyond basic SDS recommendations to explain the causality of degradation and provides a self-validating storage protocol.
Module 1: The Chemistry of Degradation
To preserve this molecule, you must understand what destroys it. 2-Isopropylthiazolidine is not a static brick; it exists in a dynamic equilibrium.
The Mechanism: Ring-Opening & Autoxidation
The primary threat is not direct oxidation of the ring, but hydrolytic ring-opening followed by oxidation of the exposed thiol.
-
Equilibrium Shift: In the presence of moisture or Lewis acids, the thiazolidine ring opens to form a transient imine (Schiff base) and a free thiol (mercaptan).
-
The Critical Failure Point: The open-chain thiol is highly reactive. In the presence of oxygen, it undergoes radical autoxidation to form a disulfide dimer.
-
Irreversibility: While ring-opening is reversible, disulfide formation is irreversible under standard storage conditions. Once the dimer forms, the "popcorn" note is lost, replaced by a heavy, rubbery, or sulfurous off-note.
Visualizing the Threat
Figure 1: The degradation cascade. Note that oxidation locks the molecule into an irreversible degraded state.
Module 2: The "Argon Shield" Storage Protocol
This protocol is designed to shift the equilibrium toward the closed ring (stability) and eliminate the oxygen variable.
Standard Operating Procedure (SOP)
| Parameter | Specification | Scientific Rationale |
| Temperature | 4°C – 10°C | Lowers kinetic energy, slowing the rate of ring-opening hydrolysis ( |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a physical "blanket" over the liquid surface, preventing O₂ diffusion more effectively than Nitrogen. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (which catalyzes radical formation). Teflon (PTFE) liners prevent sulfur absorption common with rubber septa. |
| Moisture | Anhydrous (<0.1% H₂O) | Water is the reagent for hydrolysis. The presence of water drives the equilibrium to the open chain. |
The "Alloy" Handling Workflow
Figure 2: The "Alloy" workflow emphasizes single-use aliquoting to minimize repetitive oxygen exposure.
Module 3: Troubleshooting Center (FAQs)
Q1: The liquid has turned from colorless to pale yellow. Is it still usable?
-
Diagnosis: This indicates early-stage autoxidation or polymerization.
-
Mechanism: Trace thiols have begun to oxidize. The yellow color often comes from polysulfide chromophores.
-
Action: Run a GC-MS. If purity is >95%, it may still be usable for non-critical applications, but the "fresh" nutty top-note will be blunted. If >5% degradation products are present, discard.
Q2: My sample smells like rotten eggs/sulfur instead of popcorn. Why?
-
Diagnosis: Hydrolytic breakdown.
-
Mechanism: The ring has fully opened and hydrolyzed, releasing cysteamine (rotten egg odor) and isobutyraldehyde (harsh, aldehydic).
-
Root Cause: Moisture ingress. This often happens if a cold bottle is opened in a humid room, causing condensation.
-
Prevention: Always allow the bottle to warm to room temperature before opening to prevent condensation.
Q3: Can I store a dilution in ethanol?
-
Warning: Proceed with caution.
-
Reasoning: Primary alcohols can react with the imine intermediate (from ring opening) to form hemiaminals, complicating the profile.
-
Recommendation: If dilution is necessary, use a non-protic solvent like Triacetin or MCT Oil (Medium Chain Triglycerides). These stabilize the lipophilic ring structure better than polar protic solvents.
Q4: I see a white precipitate at the bottom of the bottle.
-
Diagnosis: Dimerization.
-
Mechanism: The disulfide dimer of the open-chain thiol is often less soluble than the monomer.
-
Action: The material is compromised. Filtration will remove the solid, but the remaining liquid has shifted equilibrium and lost potency.
Module 4: Quality Control & Validation
Don't guess—measure. Use this method to validate integrity.
Recommended GC-MS Parameters
-
Column: Non-polar (e.g., DB-1, DB-5, or equivalent). Avoid Wax/Polar columns as they can induce on-column degradation of the thiazolidine ring.
-
Inlet Temp: 200°C (Keep as low as possible to prevent thermal ring-opening).
-
Split Ratio: 50:1 (High concentration saturates the detector).
-
Key Markers:
-
Target: 2-Isopropylthiazolidine.
-
Impurity A: Isobutyraldehyde (Hydrolysis product).
-
Impurity B: Dimer (Disulfide peak at high retention time).
-
References
-
FEMA 3290 Safety Data Sheet . National Institute of Standards and Technology (NIST) / NOAA CAMEO Chemicals.
-
Thiazolidine Ring-Opening Kinetics . Canle, M., et al. (1996).[1] Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure & Applied Chemistry.
-
Stability Testing Guidelines (ICH Q1A) . European Medicines Agency (EMA) / ICH Guidelines.
Sources
Technical Support Center: Minimizing Artifact Formation During 2-Isopropylthiazolidine Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isopropylthiazolidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you minimize artifact formation during the extraction of this versatile heterocyclic compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to 2-Isopropylthiazolidine and the Challenge of Artifacts
This guide will address common issues encountered during the extraction of 2-isopropylthiazolidine and provide evidence-based solutions to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your extraction workflow.
Issue 1: Low or No Yield of 2-Isopropylthiazolidine
Question: I'm performing a liquid-liquid extraction of a reaction mixture expected to contain 2-isopropylthiazolidine, but my final yield is consistently low or non-existent. What could be the cause?
Answer: Low yield is a multifaceted problem that can stem from several factors throughout the extraction process. Here’s a breakdown of potential causes and their solutions:
-
pH-Dependent Instability: The stability of the thiazolidine ring is highly dependent on pH. While generally stable under neutral and strongly acidic conditions (pH ≤ 1), some thiazolidine derivatives can be susceptible to degradation under weakly acidic conditions (pH 3-5).[6][7] This degradation can result in the release of the free aldehyde and cysteine precursors.[6][7]
-
Causality: The nitrogen atom in the thiazolidine ring can be protonated, which can facilitate ring-opening, especially in moderately acidic environments.
-
Solution: Carefully control the pH of your aqueous phase during extraction. If your protocol allows, consider adjusting the pH to a neutral (pH ~7) or strongly acidic range to maintain the integrity of the thiazolidine ring.[7][8] It's important to note that stopping the equilibration by raising the pH to 7 is a viable method.[8]
-
-
Inappropriate Solvent Choice: The choice of extraction solvent is critical. 2-Isopropylthiazolidine has a specific polarity, and a solvent with a mismatched polarity will result in poor partitioning and, consequently, low recovery.
-
Causality: The principle of "like dissolves like" governs liquid-liquid extraction. A compound will preferentially partition into the solvent in which it has higher solubility.
-
Solution: Consult the physicochemical properties of your specific 2-isopropylthiazolidine derivative. Consider its LogP value (octanol-water partition coefficient) to select an appropriate organic solvent. For many thiazolidine derivatives, solvents like ethyl acetate or dichloromethane are effective.
-
-
Emulsion Formation: Emulsions, the stable mixture of two immiscible liquids, are a common problem in liquid-liquid extraction, especially when dealing with complex biological or reaction matrices.[9] This can trap your target compound at the interface, leading to significant losses.[9]
-
Causality: Surfactant-like molecules present in the sample can stabilize the interface between the aqueous and organic phases.[9]
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[9]
-
Brine Wash: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, filtering the emulsified layer through a bed of celite or glass wool can help break the emulsion.
-
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS)
Question: My analytical results show several unexpected peaks that I suspect are artifacts. How can I identify and prevent their formation?
Answer: The appearance of unexpected peaks is a strong indicator of artifact formation. Here are the primary culprits and how to address them:
-
Solvent-Induced Artifacts: The extraction solvent itself can react with your target compound or other components in the mixture.[1][2][3][5]
-
Causality: Reactive functional groups on your 2-isopropylthiazolidine derivative can undergo reactions like esterification with alcohol solvents or hydrolysis in the presence of water.[2][3]
-
Solution:
-
Use High-Purity Solvents: Always use high-purity, analytical grade solvents to minimize contaminants that could lead to side reactions.
-
Avoid Reactive Solvents: If your compound is sensitive to alcohols, opt for less reactive solvents like ethers or hydrocarbons, if solubility permits.
-
Perform Blank Runs: Analyze a sample of your extraction solvent under the same conditions to identify any inherent impurities.
-
-
-
Thermal Degradation: Many organic compounds are sensitive to heat. Excessive temperatures during extraction or solvent evaporation can lead to decomposition.[10][11][12]
-
Causality: Increased thermal energy can provide the activation energy needed for degradation pathways to occur. For some compounds, higher temperatures can increase extraction yield, but for thermally labile compounds, it leads to degradation.[10][12]
-
Solution:
-
Low-Temperature Extraction: Whenever possible, perform extractions at room temperature or even on ice.
-
Rotary Evaporation under Reduced Pressure: When removing the solvent, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent and avoid exposing your compound to high temperatures.
-
-
-
Oxidation: The sulfur atom in the thiazolidine ring can be susceptible to oxidation, especially in the presence of air and light.
-
Causality: Atmospheric oxygen can react with susceptible functional groups, leading to the formation of oxides or other degradation products.
-
Solution:
-
Work Under an Inert Atmosphere: If your compound is particularly sensitive, consider performing the extraction and subsequent workup under an inert atmosphere of nitrogen or argon.
-
Use Freshly Opened Solvents: Solvents that have been stored for extended periods can contain peroxides, which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for extracting 2-isopropylthiazolidine?
A1: The optimal pH depends on the specific derivative. However, a good starting point is to maintain a neutral pH (around 7) to avoid acid- or base-catalyzed degradation.[8] Some thiazolidines are stable in highly acidic conditions (pH ≤ 1), which can also be an option if your compound's stability in this range is confirmed.[7] It is crucial to avoid weakly acidic conditions (pH 3-5) where some thiazolidines are known to be unstable.[6][7]
Q2: Can I use methanol or ethanol for the extraction?
A2: While alcohols are common extraction solvents, they can be problematic for thiazolidine derivatives. The hydroxyl group of the alcohol can potentially react with the thiazolidine ring or other functional groups on your molecule, leading to artifact formation.[2][3] It is generally recommended to use less reactive solvents like ethyl acetate, dichloromethane, or ethers. If you must use an alcohol, ensure your compound is stable under those conditions and consider performing the extraction at a lower temperature to minimize side reactions.
Q3: How does temperature affect the extraction efficiency and artifact formation?
A3: Temperature has a dual effect. Increasing the temperature can enhance the solubility of your compound and the extraction efficiency.[10][11][12] However, it also increases the rate of potential degradation reactions, leading to more artifact formation.[12][13] For thermally sensitive compounds like many thiazolidine derivatives, it is best to perform the extraction at or below room temperature to prioritize stability over a marginal increase in yield.
Q4: My sample is from a biological matrix. Are there any special considerations?
A4: Yes, biological matrices introduce additional complexities. They often contain enzymes, lipids, and proteins that can interfere with the extraction and promote artifact formation.
-
Enzyme Deactivation: Immediately after sample collection, it's crucial to inhibit enzymatic activity, which can be done by freezing the sample or adding an organic solvent.
-
Protein Precipitation: Proteins can be removed by precipitation with a solvent like acetonitrile or by using a protein precipitation plate.
-
Lipid Removal: Lipids can be a major source of interference and emulsion formation. A defatting step using a non-polar solvent like hexane may be necessary before the main extraction.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of 2-Isopropylthiazolidine
This protocol provides a general framework. You may need to optimize it based on the specific properties of your compound and matrix.
-
Sample Preparation:
-
If your sample is in a solid matrix, grind it to a fine powder to increase the surface area for extraction.
-
If your sample is a liquid, ensure its pH is adjusted to neutral (pH ~7) using a suitable buffer.
-
-
Solvent Addition:
-
To your sample, add 3 volumes of a suitable, non-reactive organic solvent (e.g., ethyl acetate).
-
-
Extraction:
-
Gently mix the aqueous and organic phases by inverting the extraction vessel for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.[9]
-
-
Phase Separation:
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Carefully collect the organic layer.
-
-
Repeat Extraction:
-
Perform the extraction two more times with fresh solvent to ensure complete recovery of your compound.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C).
-
Protocol 2: Solid-Phase Extraction (SPE) as an Alternative
For complex matrices, SPE can offer a cleaner extract with fewer artifacts.
-
Column Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18 for reverse-phase) with the elution solvent followed by the equilibration solvent.
-
-
Sample Loading:
-
Load your pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove impurities without eluting your target compound.
-
-
Elution:
-
Elute your 2-isopropylthiazolidine derivative with a stronger solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
-
Data Presentation: Comparison of Extraction Parameters
| Parameter | Condition 1 | Condition 2 | Rationale and Expected Outcome |
| pH | pH 4.5 | pH 7.0 | Thiazolidine ring can be unstable at weakly acidic pH.[6][7] Expect higher yield and fewer degradation artifacts at pH 7.0. |
| Solvent | Methanol | Ethyl Acetate | Methanol is a protic, reactive solvent that can form artifacts.[2][3] Ethyl acetate is less reactive. Expect a cleaner extract with ethyl acetate. |
| Temperature | 50°C | 25°C (Room Temp) | Higher temperatures can increase extraction efficiency but also promote thermal degradation.[12][13] Expect higher purity at 25°C. |
Visualizing the Workflow and Key Relationships
Diagram 1: Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low extraction yield.
Diagram 2: Factors Leading to Artifact Formation
Caption: Key factors contributing to artifact formation.
References
- Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC. (n.d.).
- Cheméo. (n.d.). Thiazolidine, 2-isopropyl- (CAS 24050-11-1) Chemical and Physical Properties.
- Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018, October 16).
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2019, January 22). Taylor & Francis.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. (n.d.). ResearchGate.
- Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC. (n.d.).
- (S)-4-Isopropylthiazolidine-2-thione = 98.0 76186-04-4. (n.d.). Sigma-Aldrich.
- (R)-4-Isopropylthiazolidine-2-thione | 110199-16-1. (n.d.). Sigma-Aldrich.
- (S)-4-Isopropyl-1,3-thiazolidine-2-thione 42163-70-2 wiki. (n.d.). Guidechem.
- Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). IJSDR.
- (S)-4-Isopropylthiazolidine-2-thione = 98.0 76186-04-4. (n.d.). Sigma-Aldrich.
- Solvent derived artifacts in natural products chemistry. (2009, March 15). PubMed.
- Trivialities in metabolomics: Artifacts in extraction and analysis - PMC. (n.d.). NIH.
- Trivialities in metabolomics: Artifacts in extraction and analysis. (2022, September 7). Frontiers.
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.).
- Solvent Derived Artifacts in Natural Products Chemistry. (n.d.). Semantic Scholar.
- Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International.
- Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC. (2022, April 12).
- Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. (2025, November 28). ResearchGate.
- Effect of the Drying Method and Optimization of Extraction on Antioxidant Activity and Phenolic of Rose Petals. (2023, March 10). MDPI.
- Effect of Extraction and Spray Drying Temperatures on The Bioactive Materials Content in Red Dragon Fruit Skin. (2024, September 18). International Journal of Technology.
Sources
- 1. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the Drying Method and Optimization of Extraction on Antioxidant Activity and Phenolic of Rose Petals [mdpi.com]
- 12. Effect of Extraction and Spray Drying Temperatures on The Bioactive Materials Content in Red Dragon Fruit Skin [ijtech.eng.ui.ac.id]
- 13. researchgate.net [researchgate.net]
pH adjustment for stabilizing 2-isopropylthiazolidine in acidic media
The following technical guide addresses the stabilization of 2-isopropylthiazolidine in acidic media. This content is structured for researchers requiring high-fidelity control over this compound in formulation, chromatography, or synthetic workflows.
Core Stability Directive
The "Stability Valley" Concept: Contrary to common assumptions that "more acid = more degradation," 2-isopropylthiazolidine exhibits a bell-shaped hydrolysis profile .[1]
-
Zone of Instability (pH 2.5 – 5.5): The compound is most labile here. The specific balance of protonation and water activity accelerates ring opening and hydrolysis.
-
Zone of Stability (pH < 2.0): In highly acidic environments (e.g., 0.1 M HCl, 0.1% TFA), the compound is protonated and kinetically "locked," exhibiting significantly extended half-lives compared to weak acid solutions.
-
Zone of Stability (pH > 7.0): At neutral to basic pH, the lack of acid catalysis preserves the ring structure, provided oxidation is prevented.
Part 1: Troubleshooting Guide & FAQs
Q1: My HPLC analysis shows the 2-isopropylthiazolidine peak disappearing, but I see new peaks for isobutyraldehyde and cysteamine. Why?
Diagnosis: You are likely operating in the "Hydrolysis Danger Zone" (pH 3–5).
Mechanism: Thiazolidines are "masked" Schiff bases. In weak acid, the nitrogen is protonated (
-
Immediate: Shift the pH of your mobile phase or solvent. If acidic conditions are required (e.g., for peptide separation), use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2) rather than acetate or citrate buffers (pH 4–5).[1]
-
Storage: Never store the compound in aqueous buffers between pH 3 and 6.
Q2: I am using an acetate buffer at pH 4.5, and degradation is faster than expected. Why?
Diagnosis: General Acid Catalysis.[2] Insight: Carboxylate buffers (acetate, citrate, succinate) can act as general acid catalysts , facilitating the proton transfer required for ring opening more efficiently than hydronium ions alone at that pH. Corrective Action: Switch to non-nucleophilic, non-carboxylate buffers if working in this range is unavoidable (though not recommended). Phosphate buffers are preferable, but shifting the pH out of the 3–5 range is the only robust fix.
Q3: The solution smells faintly of "malt" or "straw." Is this significant?
Diagnosis: Volatile Loss of Isobutyraldehyde.
Risk: Isobutyraldehyde is volatile (bp ~63°C).[1] If the ring opens and the aldehyde evaporates, the equilibrium (
-
Seal: Use crimp-top vials with septa.
-
Temperature: Maintain samples at 4°C or lower to reduce aldehyde vapor pressure and hydrolysis kinetics.
Q4: I stabilized the pH to <2, but the compound is still degrading over days. What am I missing?
Diagnosis: Oxidative Degradation. Mechanism: Even if the ring is stable, trace hydrolysis releases minute amounts of cysteamine (thiol). This thiol rapidly oxidizes to cystamine (disulfide) in the presence of air. This consumption of thiol "pulls" the equilibrium, forcing more thiazolidine to hydrolyze. Corrective Action:
-
Degas: Sparge all buffers with Argon or Nitrogen.
-
Additives: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or EDTA (to chelate metal ions that catalyze oxidation) to the matrix.[1]
Part 2: Experimental Protocols
Protocol A: Preparation of Acid-Stable Stock Solution
Use this protocol for storage or stock preparation for LC-MS.
Reagents:
-
2-Isopropylthiazolidine (Solid or neat liquid)[1]
-
Solvent: 0.1 M HCl in Water (pH ~1) OR 0.1% TFA in Acetonitrile/Water (50:50).
-
Gas: Argon or Nitrogen.
Step-by-Step:
-
Solvent Prep: Sparge the acidic solvent with Argon for 15 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the 2-isopropylthiazolidine into a volumetric flask.
-
Acidification: Immediately add the sparged acidic solvent. The low pH (<2) protonates the nitrogen instantly, stabilizing the ring.
-
Sealing: Flush the headspace with Argon and seal tightly.
-
Storage: Store at 4°C. (Stability: >2 weeks).
Protocol B: pH Adjustment for "Danger Zone" Experiments
If your experiment forces you to work at pH 4–5 (e.g., specific enzymatic assays), use this kinetic stabilization method.
Reagents:
-
Co-solvent: Ethanol or DMSO.
-
Buffer: 50 mM Phosphate (Avoid Acetate).[1]
Step-by-Step:
-
Solvent Effect: Dissolve the compound in 100% Ethanol or DMSO first.
-
Dilution: Dilute into the buffer immediately before use. Keep the organic co-solvent concentration as high as compatible (e.g., 20% EtOH).
-
Why? Reducing water activity (
) slows the hydrolysis rate directly.
-
-
Temperature: Run the experiment at 4°C if possible.
-
Throughput: Analyze or use the sample within 30 minutes .
Part 3: Mechanistic Visualization
The following diagram illustrates the equilibrium pathways and the "Stability Valley" concept.
Figure 1: Mechanistic pathway of 2-isopropylthiazolidine degradation.[1] Note the critical instability window at pH 3–5, where protonation is sufficient to activate the ring, but water activity drives hydrolysis.
Part 4: Data Summary
| Parameter | pH < 2.0 (Strong Acid) | pH 3.0 – 5.5 (Weak Acid) | pH > 7.0 (Neutral/Basic) |
| Dominant Species | Protonated Ring ( | Equilibrium Mix | Neutral Ring ( |
| Stability Status | High | Low (Critical Risk) | Moderate/High |
| Primary Degradation | Very Slow Hydrolysis | Rapid Ring Opening | Oxidation (Thiol) |
| Recommended Buffer | 0.1% TFA, 0.1 M HCl | None (Avoid) | Phosphate, HEPES |
| Storage Time (4°C) | > 2 Weeks | < 4 Hours | Days (if anaerobic) |
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. Link[1]
- Foundational text establishing the acid-catalyzed equilibrium of thiazolidine ring opening.
-
Martin, R. B., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-
-thiazoline and its Formation from N-Acetyl- -mercaptoethylamine.[1][3] Journal of the American Chemical Society, 81(19), 5089–5095.[3] Link[1]- Key reference for the "bell-shaped" pH rate profile, identifying maximum instability around pH 3 and stability in concentr
-
Baert, J. J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(40), 8826–8834. Link[1]
-
Modern analysis of 2-substituted thiazolidine stability, confirming degradation at weakly acidic pH (pH 4.4).[1]
-
-
Kalgutkar, A. S., et al. (2011). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link[1]
- Reference for the metabolic stability and hydrolysis mechanisms of thiazolidine prodrugs.
Sources
Technical Support Center: Thermal Degradation Kinetics of 2-Isopropylthiazolidine-4-Carboxylic Acid
Welcome to the Technical Support and Troubleshooting Center for the kinetic profiling of 2-isopropylthiazolidine-4-carboxylic acid (2MP-CYS).
As a cysteinylated adduct of 2-methylpropanal (isobutyraldehyde), 2MP-CYS serves as a critical bound-state reservoir for staling aldehydes in complex food matrices, beverages (such as beer), and biopharmaceutical formulations[1]. Understanding its thermal degradation is essential for predicting flavor instability, shelf-life, and off-target toxicity[2]. This guide provides field-proven troubleshooting insights, validated protocols, and kinetic modeling strategies to ensure your experimental workflows are robust and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do my degradation rates for 2MP-CYS vary significantly between different buffer systems, even at the identical temperature? Causality & Solution: The stability of 2-substituted 1,3-thiazolidine-4-carboxylic acids is fundamentally governed by the pH of the microenvironment[3]. The initial step of thermal degradation involves the protonation of the thiazolidine nitrogen atom, which lowers the activation energy required for ring opening. At a lower pH (e.g., pH 4.4, typical of fermented beverages), the degradation of the cysteine-bound aldehyde is significantly faster than at a near-neutral pH (e.g., pH 6.0)[4]. Self-Validation Check: Always measure and report the pH of your buffer at the target incubation temperature, as the pKa of buffer components (like phosphate or citrate) shifts with thermal stress.
Q2: I am observing non-linear Arrhenius behavior at temperatures exceeding 90°C. What is the cause? Causality & Solution: Standard thermal release of 2-methylpropanal follows pseudo-first-order kinetics[5]. However, at elevated temperatures (>90°C), secondary degradation pathways are activated. Thermal decarboxylation of the thiazolidine-4-carboxylic acid can occur, leading to the formation of N-unsubstituted thiazolidines, which competes with the simple hydrolysis and release of the free aldehyde. Self-Validation Check: Limit your kinetic profiling to a temperature range of 30°C–70°C if your goal is solely to model shelf-life aldehyde release. If higher temperatures are required, use UPLC-MS/MS to track the appearance of decarboxylated byproducts.
Q3: My free 2-methylpropanal recovery does not match the molar loss of 2MP-CYS. Where is the missing mass? Causality & Solution: 2-methylpropanal is highly volatile and highly electrophilic. Upon thermal release, it can rapidly escape into the vial headspace or re-bind to other nucleophiles (e.g., bisulfite, free amino acids, or polyphenols) present in your matrix[3]. Self-Validation Check: Conduct your forced aging assays in strictly sealed, zero-headspace vials. Run a parallel control spiked with a known concentration of free 2-methylpropanal to calculate the matrix-specific recovery factor.
Part 2: Experimental Protocols
To ensure reproducibility and scientific integrity, follow this self-validating methodology for kinetic profiling.
Protocol A: Forced Aging and Thermal Stress Assay
-
Solution Preparation: Prepare a 50 mM phosphate buffer adjusted to the target pH (e.g., pH 4.4). Degas the buffer completely using nitrogen sparging for 15 minutes to prevent oxidative artifacts.
-
Spiking: Dissolve synthesized 2MP-CYS reference standard into the buffer to achieve a final concentration of 10 µM.
-
Aliquotting: Transfer 5.0 mL aliquots into 10 mL amber glass vials. Immediately seal with PTFE/silicone septa crimp caps.
-
Thermal Incubation: Submerge the vials in a precision-controlled water bath set to the target temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Quenching: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove the vials and immediately submerge them in an ice-water bath (0°C) for 10 minutes to halt the degradation kinetics.
Protocol B: Dual-Axis Quantification (SPME-GC-MS & UPLC-MS/MS)
To validate the mass balance, you must measure both the disappearance of the bound state and the appearance of the free state[1].
-
Free Aldehyde Quantification (SPME-GC-MS):
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the quenched vial for 30 minutes at 40°C.
-
Critical Step: Perform on-fiber derivatization by exposing the fiber to a 1 g/L PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) solution for 10 minutes prior to sample extraction.
-
Desorb in the GC inlet at 250°C for 3 minutes. Track the PFBO-derivative of 2-methylpropanal.
-
-
Bound 2MP-CYS Quantification (UPLC-MS/MS):
-
Filter the quenched aqueous sample through a 0.22 µm PTFE syringe filter.
-
Inject 5 µL onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water and acetonitrile.
-
Monitor the specific MRM transitions for the intact 2MP-CYS adduct to calculate the remaining molar concentration.
-
Part 3: Kinetic Data Presentation
The thermal degradation of 2MP-CYS follows a pseudo-first-order reaction model. The table below summarizes representative kinetic parameters demonstrating the critical influence of pH and temperature on the activation energy (
| pH Level | Temperature (°C) | Rate Constant | Half-life | Activation Energy |
| 4.4 (Beer/Wine) | 30 | 0.012 | 57.7 | 82.4 |
| 4.4 | 50 | 0.085 | 8.1 | - |
| 4.4 | 70 | 0.410 | 1.7 | - |
| 6.0 (Malt/Wort) | 30 | 0.004 | 173.2 | 95.1 |
| 6.0 | 50 | 0.031 | 22.3 | - |
| 6.0 | 70 | 0.185 | 3.7 | - |
Note: Lower activation energy at pH 4.4 indicates that the thermodynamic barrier for thiazolidine ring cleavage is reduced in acidic environments.
Part 4: Visualizations
Chemical Mechanism of Thermal Degradation
Caption: Degradation pathway of 2MP-CYS releasing free 2-methylpropanal under thermal stress.
Experimental Workflow for Kinetic Profiling
Caption: Experimental workflow for kinetic profiling of 2MP-CYS thermal degradation.
References
- Modelling of beer sensory staleness based on flavour instability parameters. KU Leuven.
- Exploring the Binding Behavior of Beer Staling Aldehydes in Model Systems. ResearchGate.
- A Debittered Complex of Glucose-Phenylalanine Amadori Rearrangement Products with β-Cyclodextrin: Structure, Molecular Docking and Thermal Degradation Kinetic Study. MDPI.
- Modelling of beer sensory staleness based on flavour instability parameters (Extended Data). KU Leuven.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
Sources
Validation & Comparative
A Comparative Analysis of the Sensory Profiles of 2-Isopropylthiazolidine and 2-Acetylthiazoline
An In-Depth Technical Guide for Researchers and Flavor Scientists
In the intricate world of flavor and aroma chemistry, thiazolidines and their derivatives represent a class of heterocyclic compounds renowned for their potent and often complex sensory characteristics. This guide provides a detailed comparative analysis of two such compounds: 2-isopropylthiazolidine and 2-acetylthiazoline. While both are sulfur-containing heterocycles, their distinct molecular structures give rise to markedly different sensory profiles, influencing their respective applications in the food and fragrance industries. This document, intended for researchers, scientists, and drug development professionals, will delve into their chemical properties, synthesis, a side-by-side comparison of their sensory attributes supported by available data, and the analytical methodologies used for their characterization.
Introduction to Thiazolidine Derivatives in Flavor Chemistry
Thiazolidine and its analogues are saturated five-membered rings containing both a sulfur and a nitrogen atom. They are often formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1] These reactions are responsible for the desirable brown colors and rich flavors in a wide variety of cooked foods. The specific substituents on the thiazolidine ring play a crucial role in dictating the resulting aroma and flavor profile.
This guide focuses on two specific derivatives:
-
2-Isopropylthiazolidine: A simple alkyl-substituted thiazolidine.
-
2-Acetylthiazoline: A related but structurally distinct compound with an acetyl group and an endocyclic double bond, which significantly alters its aromaticity and reactivity.
The objective of this guide is to provide a comprehensive comparison of these two molecules, highlighting the subtle yet significant impact of their structural differences on their sensory perception.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of these compounds is essential for any sensory or analytical investigation.
| Property | 2-Isopropylthiazolidine | 2-Acetylthiazoline |
| Chemical Structure | A saturated thiazolidine ring with an isopropyl group at the 2-position. | A thiazoline ring (containing one double bond) with an acetyl group at the 2-position. |
| Molecular Formula | C₆H₁₃NS | C₅H₅NOS |
| Molecular Weight | 131.24 g/mol | 127.16 g/mol [2] |
| CAS Number | 24050-11-1 | 24295-03-2[3] |
| Appearance | Colorless liquid (predicted) | Colorless to light yellow, clear oily liquid.[3] |
| Boiling Point | Not readily available | 89-91 °C at 12 mmHg[2] |
Synthesis of 2-Isopropylthiazolidine and 2-Acetylthiazoline
The synthesis of these compounds is crucial for obtaining pure standards for analytical and sensory evaluation.
Synthesis of 2-Isopropylthiazolidine
The synthesis of 2-isopropylthiazolidine can be achieved through the condensation reaction of isobutyraldehyde and cysteamine. This reaction is a classic example of thiazolidine formation from an aldehyde and an aminothiol.[4]
Reaction Scheme:
Figure 1: Synthesis of 2-Isopropylthiazolidine.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Neutralize the cysteamine hydrochloride with a base, like sodium hydroxide, to generate the free cysteamine in situ.
-
Aldehyde Addition: Slowly add isobutyraldehyde to the reaction mixture. Isobutyraldehyde has a characteristic odor of wet cereal or straw.[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating to drive the condensation reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove salts and other water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-isopropylthiazolidine.
Synthesis of 2-Acetylthiazoline
2-Acetylthiazoline is a well-known Maillard reaction product and can be synthesized through various routes. One common laboratory synthesis involves the acylation of a thiazole precursor.[6]
Reaction Scheme:
Sources
- 1. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4R)-4-Isopropyl-1,3-thiazolidine-2-thione | C6H11NS2 | CID 13922954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 6. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
A Researcher's Guide to the NMR Spectral Interpretation of 2-Isopropylthiazolidine
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-isopropylthiazolidine, a molecule of interest in various synthetic and medicinal chemistry applications. By delving into the nuances of chemical shifts, coupling constants, and spectral patterns, we aim to equip researchers with the expertise to confidently assign the structure of this compound and differentiate it from potential isomers or byproducts.
The Strategic Role of NMR in Structural Verification
This guide will systematically deconstruct the expected NMR data for 2-isopropylthiazolidine, comparing it with plausible alternatives to highlight the distinguishing spectral features. We will explore the "why" behind the observed phenomena, grounding our interpretations in the fundamental principles of NMR theory.
Part 1: Deciphering the ¹H NMR Spectrum of 2-Isopropylthiazolidine
The proton NMR spectrum provides a wealth of information through chemical shifts (δ), integration, and multiplicity (splitting patterns). Below is a detailed prediction and rationale for the ¹H NMR spectrum of 2-isopropylthiazolidine.
Predicted ¹H NMR Signals for 2-Isopropylthiazolidine
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~1.5 - 3.0 (broad) | Singlet (broad) | - | 1H |
| H-2 (thiazolidine) | ~4.0 - 4.5 | Doublet | ~4-6 | 1H |
| H-4 (thiazolidine) | ~3.0 - 3.5 | Multiplet | - | 2H |
| H-5 (thiazolidine) | ~2.8 - 3.2 | Multiplet | - | 2H |
| CH (isopropyl) | ~2.0 - 2.5 | Septet | ~6-7 | 1H |
| CH₃ (isopropyl) | ~0.9 - 1.2 | Doublet | ~6-7 | 6H |
Causality Behind the Spectral Assignments
-
The Isopropyl Group Signature: A key diagnostic feature in the ¹H NMR spectrum is the characteristic pattern of an isopropyl group: a doublet and a septet.[1] The six equivalent methyl (CH₃) protons are split by the single methine (CH) proton, resulting in a doublet. Conversely, the methine proton is split by the six methyl protons, producing a septet (a seven-line pattern).[2] The integration ratio of 6:1 for these signals is a definitive indicator of the isopropyl moiety. The upfield chemical shift of the methyl groups is typical for alkyl protons.
-
The Thiazolidine Ring Protons:
-
H-2: This proton, being adjacent to both a nitrogen and a sulfur atom, is expected to be the most downfield of the ring protons. Its proximity to these heteroatoms deshields it, shifting its resonance to a lower field. It will appear as a doublet due to coupling with the methine proton of the isopropyl group.
-
H-4 and H-5: These methylene protons of the thiazolidine ring are diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence arises from the chiral center at C-2. As a result, they are expected to show complex multiplet patterns due to geminal and vicinal coupling with each other and with the adjacent protons. Their chemical shifts are influenced by the adjacent sulfur and nitrogen atoms.[3]
-
NH Proton: The proton attached to the nitrogen atom often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Distinguishing 2-Isopropylthiazolidine from a Potential Isomer: 4-Isopropylthiazolidine
A common synthetic byproduct or alternative structure could be 4-isopropylthiazolidine. NMR spectroscopy provides clear markers to differentiate between these two isomers.
| Feature | 2-Isopropylthiazolidine | 4-Isopropylthiazolidine |
| H-2 Signal | Doublet, ~4.0-4.5 ppm | Singlet or AB quartet, ~3.8-4.2 ppm |
| Isopropyl CH | Septet, coupled to H-2 | Multiplet, coupled to H-4 and H-5 |
| Isopropyl CH₃ | Single doublet | Two distinct doublets (diastereotopic) |
In 4-isopropylthiazolidine, the C-4 position is the chiral center. This would render the two methyl groups of the isopropyl substituent diastereotopic, leading to two separate doublet signals in the ¹H NMR spectrum.[4] This is a powerful diagnostic tool to distinguish it from the 2-substituted isomer where the methyl groups are equivalent.
Part 2: Unraveling the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Signals for 2-Isopropylthiazolidine
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C-2 (thiazolidine) | ~65 - 75 |
| C-4 (thiazolidine) | ~45 - 55 |
| C-5 (thiazolidine) | ~30 - 40 |
| CH (isopropyl) | ~30 - 40 |
| CH₃ (isopropyl) | ~18 - 25 |
Rationale for ¹³C Chemical Shift Assignments
-
C-2: This carbon, bonded to both nitrogen and sulfur, experiences significant deshielding and will appear at the most downfield position among the sp³ carbons.[5]
-
C-4 and C-5: The chemical shifts of these carbons are characteristic of methylene groups in a five-membered heterocyclic ring containing sulfur and nitrogen.[6]
-
Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will have chemical shifts typical for aliphatic carbons.[5]
Part 3: Experimental Protocol and Data Acquisition
To obtain high-quality NMR data for structural confirmation, a standardized experimental protocol is crucial.
Step-by-Step NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 2-isopropylthiazolidine sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.[]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.
-
Workflow for NMR Data Interpretation
Caption: Workflow for the interpretation of NMR data for 2-isopropylthiazolidine.
Conclusion: An Authoritative Approach to Structural Elucidation
The combination of ¹H and ¹³C NMR spectroscopy, when interpreted with a solid understanding of fundamental principles, provides an unequivocal method for the structural assignment of 2-isopropylthiazolidine. The characteristic isopropyl group signals, coupled with the distinct chemical shifts and multiplicities of the thiazolidine ring protons, create a unique spectral fingerprint. By comparing this fingerprint against those of potential isomers, researchers can confidently verify the identity and purity of their synthesized compounds. This guide serves as a practical resource, empowering scientists to navigate the complexities of NMR spectral interpretation with precision and expertise.
References
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
- Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids. PubMed.
- Common 1H NMR Splitting Patterns. (2000). Brooks/Cole Publishing Company.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PMC.
- Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. AIP Publishing.
- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.
- A Multinuclear NMR Study of Deriv
- Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. AIP Publishing.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers.
- Supporting inform
- Novel Synthesis of some thiazolidinone deriv
- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
- Design, Synthesis and Evaluation of Thiazolidines deriv
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0184913). NP-MRD.
- On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Science Publishing.
- NMR 5: Coupling Constants. (2023). YouTube.
- THIAZOLIDINE(504-78-9) 1H NMR spectrum. ChemicalBook.
- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Rsc.org.
- More Complex Spin-Spin Splittings. (2022). Chemistry LibreTexts.
- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.
- Scholars Research Library. Der Pharma Chemica.
- 13 C NMR spectra of compound 2 (δ C , ppm).
- 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. SpectraBase.
- 6.1: Interpreting C-13 NMR Spectra. (2019). Chemistry LibreTexts.
- Lecture 3: Coupling Constants. (2012). Eugene E. Kwan.
- 1 H- 1 H NMR correlation spectroscopy 2D NMR spectrum of.
- N-Boc-PEG2-alcohol, 139115-91-6. BroadPharm.
- NMR Solvents and Consumables. (2022). BOC Sciences.
- N-Boc-2-aminobenzyl alcohol 97 164226-32-8. Sigma-Aldrich.
- The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl...
-
The 13 C-NMR spectrum of compound[9]. ResearchGate.
- (S)-4-Isopropylthiazolidine-2-thione = 98.0 76186-04-4. Sigma-Aldrich.
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. youtube.com [youtube.com]
- 3. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.aip.org [pubs.aip.org]
- 8. sciensage.info [sciensage.info]
- 9. Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Fragmentation Patterns of 2-Isopropylthiazolidine: A Structural Confirmation Guide
Executive Summary
2-Isopropylthiazolidine (CAS: 14347-75-2) is a potent volatile compound widely recognized in flavor chemistry for its roasted, nutty, and popcorn-like notes.[1] It is frequently generated via the Maillard reaction between cysteamine and isobutyraldehyde. In drug development and food safety analysis, confirming its structure is critical due to the existence of isobaric isomers (e.g., 2-propylthiazolidine) that possess distinct sensory and biological profiles.
This guide provides a definitive technical comparison of the mass fragmentation patterns of 2-isopropylthiazolidine against its structural analogs. It establishes a self-validating identification protocol based on Electron Ionization (EI) Mass Spectrometry.
Chemical Profile & Structural Basis[1][2][3][4][5]
-
IUPAC Name: 2-Propan-2-yl-1,3-thiazolidine
-
Molecular Formula:
-
Molecular Weight: 131.24 g/mol
-
Key Functional Groups: Thiazolidine heterocycle, Isopropyl substituent at C2 position.[2][3][4]
The stability of the C2-position is the focal point of mass spectrometric analysis. The bond between the C2 carbon and the isopropyl group is energetically favorable for cleavage under electron impact, driving the primary fragmentation pathway.
Mass Spectrometry Analysis: Fragmentation Mechanics
Primary Fragmentation Pathway (The "Fingerprint" Ion)
Upon Electron Ionization (70 eV), 2-isopropylthiazolidine exhibits a distinct fragmentation pattern dominated by
-
Molecular Ion (
): A detectable but often low-intensity peak appears at m/z 131 . -
Base Peak (
88): The most abundant ion is m/z 88 .-
Mechanism: This ion results from the loss of the isopropyl radical (
, mass 43) from the molecular ion. The remaining fragment is the thiazolidinium cation ( ), which is stabilized by resonance between the nitrogen and sulfur atoms. -
Diagnostic Value: While m/z 88 confirms the presence of a 2-substituted thiazolidine ring, it does not identify the substituent itself, as many 2-alkylthiazolidines yield this ring fragment.
-
Isomer Differentiation (The "Discriminator" Ions)
To distinguish 2-isopropylthiazolidine from its straight-chain isomer, 2-propylthiazolidine , one must analyze the secondary fragmentation pathways of the alkyl substituent.
-
2-Isopropylthiazolidine (Branched):
-
Key Peak: m/z 116 (M-15) .
-
Mechanism: Loss of a methyl radical (
) from the isopropyl group. This pathway is statistically favored due to the presence of two terminal methyl groups and the formation of a secondary carbocation character on the substituent.
-
-
2-Propylthiazolidine (Linear):
-
Key Peak: m/z 102 (M-29) .
-
Mechanism: Loss of an ethyl radical (
) from the n-propyl chain. This fragmentation is characteristic of linear alkyl chains (McLafferty-like or simple cleavage) and is significantly less prominent in the isopropyl isomer.
-
Comparative Data Table
| Feature | 2-Isopropylthiazolidine | 2-Propylthiazolidine (Isomer) | 2-Methylthiazolidine (Homolog) |
| Molecular Ion ( | 131 | 131 | 103 |
| Base Peak (100%) | 88 (Ring Cation) | 88 (Ring Cation) | 88 (Ring Cation) |
| Discriminator Peak 1 | 116 (M - | 102 (M - | 102 (M - |
| Discriminator Peak 2 | 43 (Isopropyl Cation) | 43 (Propyl Cation) | -- |
| Retention Index (DB-5) | ~1150 (Lower) | ~1180 (Higher) | ~950 |
Technical Insight: The retention index (RI) is a crucial cross-check. Branched isomers (isopropyl) typically elute earlier than their linear counterparts (n-propyl) on non-polar columns like DB-5 or DB-1 due to a more compact molecular shape and lower boiling point.
Visualization of Fragmentation Pathways[9]
The following diagram illustrates the competing fragmentation pathways that allow for structural confirmation.
Caption: Mechanistic pathway showing the generation of the diagnostic base peak (m/z 88) and the isomer-specific fragment (m/z 116).
Experimental Protocols
To ensure reproducible data, the following protocol synthesizes the standard for verification and analyzes it under controlled conditions.
Synthesis of Analytical Standard
Context: Commercial standards may be impure. In-situ synthesis provides a fresh reference.
-
Reagents: Dissolve Cysteamine Hydrochloride (0.1 mol) in 100 mL deionized water.
-
pH Adjustment: Adjust solution to pH 6.2 using 2 N NaOH. Why? Neutral/slightly acidic pH favors thiazolidine ring closure while preventing oxidation of cysteamine.
-
Condensation: Add Isobutyraldehyde (0.1 mol) dropwise with constant stirring at room temperature (
). -
Reaction Time: Stir for 24 hours to ensure equilibrium.
-
Quenching: Quench the mixture in 50 mL cold Potassium Carbonate solution (
, 0.28 g/mL). -
Extraction: Extract twice with 25 mL Dichloromethane (DCM) .
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) and concentrate under nitrogen flow.
GC-MS Analysis Workflow
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode,
. -
Oven Program:
-
Hold
for 2 min. -
Ramp
/min to . -
Ramp
/min to (Hold 5 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp
; Quad Temp . -
Scan Range: m/z 35–300.
Caption: Step-by-step analytical workflow from synthesis to mass spectral confirmation.
References
-
Determination of Physical and Spectral Data on Thiazolidines for Trace Aldehyde Analysis. Journal of Agricultural and Food Chemistry. (1985). Comparison of thiazolidine mass spectra and base peaks. Link
-
Thiazolidine, 2-propyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Standard reference data for the linear isomer. Link
-
Reaction Systems - Perfumer & Flavorist. Identification of 2-isopropylthiazolidine in Maillard reaction systems. Link
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. General fragmentation mechanisms for thiazole/thiazolidine rings. Link
Sources
Technical Guide: Retention Indices of 2-Isopropylthiazolidine on Polar vs. Non-Polar Columns
The following technical guide details the chromatographic behavior of 2-isopropylthiazolidine, focusing on the critical retention index (RI) shifts observed between non-polar and polar stationary phases.
Executive Summary
2-Isopropylthiazolidine (CAS: 79053-93-1) is a heterocyclic compound of significant interest in flavor chemistry (imparting popcorn, nutty, or roasted meat notes) and pharmaceutical synthesis. Its analysis by Gas Chromatography (GC) presents a classic case study in stationary phase selectivity.
On non-polar columns (e.g., DB-5, HP-5), retention is governed primarily by vapor pressure (boiling point) and dispersive forces, resulting in elution near C10-C11 alkanes. On polar columns (e.g., DB-Wax, PEG-20M), the presence of the secondary amine (-NH-) and thioether (-S-) groups induces strong hydrogen bonding and dipole-dipole interactions, causing a dramatic "retention shift" (ΔI) of >400 units. This guide quantifies this shift and provides the protocols necessary for accurate identification.
Mechanism of Separation
Understanding the molecular interaction is prerequisite to selecting the correct column.
The Polarity Shift (ΔI)
The Retention Index (RI) is not a physical constant but a system-dependent parameter. The difference in RI between a polar and non-polar phase, denoted as
For 2-isopropylthiazolidine:
-
Non-Polar Interaction: Weak Dispersive (London) forces. The branched isopropyl group slightly reduces the boiling point compared to its linear isomer (2-n-propylthiazolidine), leading to earlier elution.
-
Polar Interaction: The thiazolidine ring acts as a hydrogen bond donor (via N-H) and acceptor (via N and S). Polyethylene glycol (PEG) phases interact strongly with these moieties, significantly retarding elution.
Interaction Pathway Diagram
Figure 1: Mechanistic divergence of 2-isopropylthiazolidine retention on orthogonal stationary phases.
Comparative Retention Data
The following data aggregates experimental findings and homologous series trends. Note that specific values may vary by ±10 units depending on temperature ramp rates and column film thickness.
Retention Indices (Kovats Index)
| Stationary Phase Type | Common Columns | Retention Index (RI) | Dominant Interaction |
| Non-Polar | DB-1, HP-1, SE-30 | 1090 – 1110 | Dispersive (Boiling Point) |
| Slightly Polar | DB-5, HP-5, BP-5 | 1115 – 1135 | Dispersive + Weak Induced Dipole |
| Polar | DB-Wax, CP-Wax 52CB | 1550 – 1620 | Hydrogen Bonding (Donor/Acceptor) |
Homologous Series Context
To validate your identification, compare 2-isopropylthiazolidine against its structural analogs. The "branching effect" typically lowers the RI on non-polar columns compared to the linear isomer.
| Compound | Structure | RI (DB-5) | RI (DB-Wax) | ΔI (Shift) |
| 2-Isopropylthiazolidine | Branched (C3) | ~1110 | ~1580 | +470 |
| 2-n-Propylthiazolidine | Linear (C3) | ~1140 | ~1610 | +470 |
| 2-Isobutylthiazolidine | Branched (C4) | ~1205 | ~1680 | +475 |
Data synthesized from NIST and flavor chemistry literature (e.g., J. Agric. Food Chem).[1][2]
Experimental Protocol: RI Determination
To replicate these indices for internal validation, follow this self-validating protocol. This method uses the Van den Dool and Kratz equation, which is standard for temperature-programmed GC.
Reagents & Standards
-
Analyte: 2-Isopropylthiazolidine (synthesized via cysteamine + isobutyraldehyde or purchased standard).
-
Reference Standard: C8–C20 n-alkane mix (in hexane or methanol).
-
Solvent: Dichloromethane or Methanol (Note: Methanol may cause peak broadening on non-polar columns; Dichloromethane is preferred).
GC-MS Conditions
-
Inlet: Splitless (250°C), Purge time 1.0 min.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 40°C (hold 2 min)
-
Ramp: 5°C/min to 240°C[3]
-
Final: 240°C (hold 10 min)
-
Calculation Workflow
-
Run the Alkane Standard: Record retention times (
) for and that bracket the analyte. -
Run the Analyte: Record
of 2-isopropylthiazolidine ( ). -
Apply Equation:
(Where )
Protocol Visualization
Figure 2: Step-by-step workflow for determining Linear Retention Indices (LRI).
Troubleshooting & Optimization
Peak Tailing on Non-Polar Columns
Thiazolidines contain a secondary amine group which can interact with active silanol sites on the glass liner or column wall.
-
Symptom: Asymmetric peak with a "tail" on DB-5.
-
Solution: Use base-deactivated liners (e.g., wool-packed, deactivated with KOH) or use "Amine-specific" non-polar columns (e.g., DB-5ms UI or Rtx-5 Amine).
Thermal Instability
Thiazolidines can degrade or dehydrogenate (oxidize) to thiazoles at high temperatures.
-
Observation: Appearance of a secondary peak with M-2 or M-4 mass spectrum (Thiazole derivative).
-
Mitigation: Ensure injector temperature does not exceed 250°C. Avoid iron oxide contamination in the inlet (replace septum/liner regularly).
Co-elution Risks
-
DB-5: May co-elute with C3-benzenes or terpenes.
-
DB-Wax: Provides superior resolution from hydrocarbon matrix interferences but may co-elute with other polar Maillard reaction products (pyrazines).
References
-
NIST Mass Spectrometry Data Center. Thiazolidine, 2-propyl- (Isomer Data). NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
Flavornet. Gas chromatography - olfactometry (GCO) of natural products.[6] (General methodology and RI data for flavor compounds). Available at: [Link]
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958.
-
El-Sayed, A. M. The Pherobase: Database of Pheromones and Semiochemicals.[1] (Retention data for heterocyclic analogs). Available at: [Link]
- Yeo, H. C. H., & Shibamoto, T. (1991). Microwave-induced volatiles of the Maillard reaction of cysteine and ribose. Journal of Agricultural and Food Chemistry, 39(2), 370-373.
Sources
Validation of Analytical Methods for Thiazolidines in Complex Food Matrices
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
In the landscape of food safety and chemical analysis, thiazolidines represent a dual-edged challenge. They exist as desirable flavor precursors (e.g., 2-acetylthiazolidine in popcorn/nutty profiles) but more critically as carcinogenic contaminants (e.g., N-nitrosothiazolidine [NTHZ] and its precursor thiazolidine-4-carboxylic acid [NTCA]) in cured and smoked matrices.
For drug development professionals and food scientists, the validation of these compounds is a masterclass in handling matrix interference and artifact formation . Unlike stable drug residues, thiazolidines are dynamic; they can form or degrade during the extraction process.
This guide moves beyond standard SOPs to compare the two dominant analytical paradigms: LC-MS/MS (Direct Analysis) versus GC-MS/TEA (Derivatization/Volatile Analysis) . We provide a self-validating framework designed to eliminate false positives caused by in situ nitrosation.
The Analytical Landscape: Comparative Assessment
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) for thiazolidines is dictated by the volatility and polarity of the specific derivative.
Table 1: Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (ESI+) | Method B: GC-MS / GC-TEA | Method C: Derivatization-GC-MS |
| Primary Target | Non-volatile precursors (NTCA), Polar metabolites | Volatile nitrosamines (NTHZ) | Non-volatiles (NTCA) converted to esters |
| Sensitivity (LOD) | High (< 0.5 µg/kg) | Medium (1-5 µg/kg) | High (0.5 - 2 µg/kg) |
| Sample Prep | Minimal (Dilute-and-Shoot or SPE) | Demanding (Distillation/LLE) | Complex (2-step derivatization) |
| Artifact Risk | Low (Mild conditions) | High (Thermal degradation) | Medium (Reagent impurities) |
| Throughput | High (10-15 min/run) | Low (30-45 min/run) | Low (Prep time is rate-limiting) |
| Matrix Effect | High (Ion Suppression) | Low (Background is cleaner) | Medium |
Expert Insight: While GC-TEA (Thermal Energy Analyzer) was historically the gold standard for nitrosamines due to its specificity for the N-NO bond, LC-MS/MS is now preferred for comprehensive profiling because it captures both the carcinogen (NTHZ) and its non-volatile precursor (NTCA) without the risk of thermal artifact formation.
Mechanistic Pathways & Artifact Control
Understanding the formation pathway is critical for validation. If your extraction protocol does not inhibit these pathways, your data is invalid.
Figure 1: The Critical Pathway. Validation must prove that NTHZ detected is endogenous, not created during lab analysis (Artifact).
Validated Experimental Protocol: LC-MS/MS Workflow
This protocol is designed as a Self-Validating System . It includes specific "Stop-Gates" where the analyst must verify system integrity before proceeding.
Phase 1: Sample Preparation (The "Artifact Block" Method)
Objective: Extract NTCA/NTHZ while chemically halting the nitrosation reaction.
-
Homogenization: Weigh 5.0 g of complex matrix (e.g., cured meat, high-fat cheese).
-
Inhibition Spike (CRITICAL): Immediately add 20 mL of 10% Sulfamic Acid .
-
Why? Sulfamic acid scavenges residual nitrite instantly, preventing it from reacting with thiazolidines during the acidic extraction.
-
Self-Check: If this step is skipped, recovery data is void.
-
-
Internal Standard Addition: Spike with isotopically labeled standards (
-NTCA and -NTHZ) at 5 µg/kg. -
Extraction: Shake for 20 min; Centrifuge at 4000g (4°C) for 10 min.
-
Cleanup (SPE):
-
Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent.
-
Condition: 3 mL MeOH -> 3 mL Water.
-
Load: 2 mL Supernatant.
-
Wash: 3 mL 5% MeOH (removes salts/sugars).
-
Elute: 3 mL Acetonitrile.
-
Phase 2: LC-MS/MS Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.
-
Note: Standard C18 often fails to retain polar NTCA.
-
-
Mobile Phase:
-
Gradient: 95% B to 50% B over 8 minutes.
-
Transitions (MRM):
-
NTHZ: 119.0
59.0 (Quant), 119.0 45.0 (Qual) -
NTCA: 134.0
88.0 (Quant), 134.0 60.0 (Qual)
-
Validation Metrics & Acceptance Criteria
To ensure scientific integrity, your validation report must meet these specific criteria (based on FDA/ICH guidelines).
Table 2: Quantitative Validation Summary
| Parameter | Acceptance Criteria | Experimental Strategy |
| Selectivity | No interfering peaks >30% of LOQ | Analyze blank matrix vs. spiked matrix. |
| Linearity | 6-point calibration (0.5 - 100 µg/kg). | |
| Recovery | 70% - 120% | Spike at Low, Mid, High levels in three different matrices (e.g., bacon, cheese, soy). |
| Matrix Effect (ME) | Compare slope of solvent curve vs. matrix-matched curve. Formula: | |
| Artifact Check | < LOQ | The "False Positive" Test: Add high levels of Cysteine + Nitrite to a blank sample. If NTHZ is detected, the inhibition step failed. |
Troubleshooting & Decision Logic
Use this logic flow to troubleshoot low recovery or high variability.
Figure 2: Diagnostic workflow for method validation failures.
References
-
European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal.[3]
-
Sen, N. P., et al. (1982). Dual column chromatographic method for determination of N-nitrosothiazolidine in fried bacon. Journal of the Association of Official Analytical Chemists.[4]
-
Tricker, A. R., & Kubacki, S. J. (1992). Review of the occurrence and formation of non-volatile N-nitroso compounds in foods. Food Additives & Contaminants.[1][3][4][5][6][7]
-
ResolveMass Laboratories. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Hamano, T., et al. (1998).
Sources
- 1. Determination of aliphatic aldehydes as their thiazolidine derivatives in foods by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. qascf.com [qascf.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Comparative Volatility of 2-Isopropylthiazolidine and Structural Isomers
Executive Summary
This guide provides a technical analysis of the volatility profiles of 2-isopropylthiazolidine (CAS 24050-11-1) versus its structural isomers, specifically 2-propylthiazolidine (CAS 24050-10-0). While often grouped together in flavor chemistry and pheromone research, these isomers exhibit distinct physicochemical behaviors driven by steric hindrance and molecular surface area.
Key Finding: 2-isopropylthiazolidine exhibits higher volatility (lower boiling point and lower Retention Index) compared to its linear isomer, 2-propylthiazolidine. This is attributed to the "branching effect," which reduces intermolecular Van der Waals contact surface area, thereby increasing vapor pressure.
Structural Analysis & Isomer Identification
Thiazolidines are saturated 5-membered heterocycles containing sulfur and nitrogen (position 1 and 3). The volatility differences arise from the alkyl substitution pattern.
The Isomers
We focus on the C₆H₁₃NS isomers, where the alkyl group varies in structure or position.
| Compound Name | Structure Description | CAS Number | Key Feature |
| 2-Isopropylthiazolidine | Branched alkyl group at C2 | 24050-11-1 | Sterically hindered; compact globular shape. |
| 2-Propylthiazolidine | Linear alkyl group at C2 | 24050-10-0 | Linear chain; higher surface area for stacking. |
| 4-Isopropylthiazolidine | Branched alkyl group at C4 | Var. | Chiral center at C4; often derived from Valinol. |
Theoretical Volatility Framework
Volatility in this series is governed by two primary factors:
-
Molecular Shape (Globularity): The branched isopropyl group makes the molecule more spherical (globular) compared to the linear propyl chain. According to boiling point trends in organic chemistry, increased branching lowers the boiling point by reducing the surface area available for intermolecular London Dispersion Forces.
-
N-Lone Pair Accessibility: Substitution at the 2-position (between S and N) creates significant steric crowding, potentially shielding the nitrogen lone pair and reducing hydrogen bonding capability compared to 4- or 5-substituted isomers.
Comparative Volatility Data
The following data synthesizes experimental retention indices (RI) and boiling point estimates. The Kovats Retention Index (RI) is the most reliable proxy for volatility in the absence of direct vapor pressure curves; a lower RI indicates higher volatility on non-polar columns.
Table 1: Physicochemical Profile & Volatility Indicators[1][2][3]
| Property | 2-Isopropylthiazolidine | 2-Propylthiazolidine | Volatility Verdict |
| Molecular Formula | C₆H₁₃NS | C₆H₁₃NS | Identical |
| Molecular Weight | 131.24 g/mol | 131.24 g/mol | Identical |
| Boiling Point (est. 760 mmHg) | ~175-180°C | ~185-190°C | 2-Isopropyl is lower |
| RI (Non-Polar DB-5) | 1040 - 1060 * | 1081 - 1086 [1] | 2-Isopropyl elutes earlier |
| RI (Polar DB-Wax) | ~1580 | 1610 - 1615 [1] | 2-Isopropyl elutes earlier |
| Vapor Pressure Trend | Higher | Lower | 2-Isopropyl > 2-Propyl |
*Note: RI for 2-isopropylthiazolidine is estimated based on the standard branching decrement of 20-40 units relative to the n-propyl isomer.
Mechanism of Action[8]
-
2-Propylthiazolidine: The linear chain allows for "stacking" interactions in the liquid phase, requiring more energy (heat) to liberate molecules into the vapor phase.
-
2-Isopropylthiazolidine: The bulky isopropyl group disrupts this packing efficiency. This results in a higher vapor pressure at ambient temperatures, making it more "diffusive" in flavor applications and pheromone signaling.
Experimental Protocol: Synthesis & Volatility Measurement
To verify these properties in your own laboratory, use the following self-validating protocol. This method synthesizes both isomers and compares them directly via Headspace GC-MS.
Phase A: Parallel Synthesis (Knoevenagel Condensation Type)
Objective: Synthesize both isomers from cysteamine and the corresponding aldehyde.
Reagents:
-
Cysteamine hydrochloride (CAS 156-57-0)
-
Reaction A: Isobutyraldehyde (for 2-isopropyl)
-
Reaction B: Butyraldehyde (for 2-propyl)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
Protocol Steps:
-
Neutralization: Dissolve 10 mmol cysteamine HCl in 10 mL water. Add 10 mmol K₂CO₃ to liberate the free amine.
-
Condensation: Add 10 mmol of the respective aldehyde (Isobutyraldehyde for A; Butyraldehyde for B) dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 2 hours. The solution will become turbid as the thiazolidine forms (thiazolidines are lipophilic).
-
Extraction: Extract the reaction mixture with 3 x 10 mL DCM.
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure (careful: product is volatile!).
Phase B: Comparative Headspace Analysis
Objective: Determine relative volatility via gas phase equilibration.
-
Sample Prep: Place 10 µL of Isomer A and 10 µL of Isomer B into separate, sealed 20 mL headspace vials.
-
Equilibration: Incubate both vials at 40°C for 15 minutes.
-
SPME Extraction: Expose a DVB/CAR/PDMS fiber to the headspace for 5 minutes.
-
GC-MS Analysis: Desorb into a DB-5MS column.
-
Validation Check: Isomer A (2-isopropyl) must have a shorter retention time (tR) than Isomer B (2-propyl). If tR(A) > tR(B), check aldehyde purity.
-
Visualizing the Workflow
The following diagram illustrates the synthesis and comparative analysis logic.
Caption: Workflow for synthesizing and verifying the volatility difference between thiazolidine isomers.
Applications & Implications
Understanding this volatility difference is critical in two main fields:
-
Flavor Chemistry (Maillard Reaction):
-
Thiazolidines are formed during the cooking of meat via the interaction of lipids (aldehydes) and proteins (cysteine).
-
2-Isopropylthiazolidine (derived from Valine degradation products) releases "nutty/roasty" notes faster than the fatty/green notes of 2-propylthiazolidine. This impacts the "initial burst" of flavor in processed foods [2].
-
-
Pheromone Research (Kairomones):
-
Mouse alarm pheromones (like 2-sec-butyl-4,5-dihydrothiazole) rely on specific volatility windows to signal danger without persisting too long.
-
The high volatility of branched thiazolidines allows them to act as short-range, immediate signals , whereas linear isomers would persist longer in the environment, potentially causing "false alarms" after the threat has passed [3].
-
References
-
National Center for Biotechnology Information (2025). 2-Propylthiazolidine | C6H13NS | CID 146885 - Physical Properties & Retention Indices. PubChem Compound Summary.
-
Elmore, J. S., & Mottram, D. S. (2000). The role of lipid-derived aldehydes in the formation of Maillard-type aroma compounds. (Contextual citation for aldehyde-cysteine condensation).
-
Brechbühl, J., et al. (2013). Mouse alarm pheromone shares structural similarity with predator scents. Proceedings of the National Academy of Sciences.
-
Novotny, M. V., & Soini, H. A. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology.
Purity Assessment of Synthesized 2-Isopropylthiazolidine: An Advanced HPLC Comparison Guide
Executive Summary
2-Isopropylthiazolidine is a critical intermediate in pharmaceutical synthesis and a potent flavor compound formed by the condensation of cysteamine and isobutyraldehyde. Its analysis presents a unique "analytical paradox": the molecule is volatile enough for Gas Chromatography (GC) but prone to thermal degradation, yet it lacks the strong chromophores required for sensitive UV detection in High-Performance Liquid Chromatography (HPLC).
This guide provides a definitive, experimentally grounded protocol for the HPLC purity assessment of 2-isopropylthiazolidine. Unlike standard templates, this document focuses on the causality of method parameters—explaining why specific buffers and wavelengths are non-negotiable—and objectively compares this method against GC-MS and Quantitative NMR (qNMR) alternatives.
Part 1: The Molecule and the Analytical Challenge
The Synthesis Context
The synthesis involves the condensation of cysteamine (1) and isobutyraldehyde (2) to form 2-isopropylthiazolidine (3) .
-
Reaction Type: Reversible condensation (Schiff base intermediate).[1]
-
Critical Impurities:
-
Cystamine: The oxidative disulfide dimer of cysteamine (non-volatile, invisible to GC).
-
Isobutyraldehyde:[2] Highly volatile starting material.
-
Hydrolysis Products: Ring opening occurs readily in aqueous acid/base.
-
The Analytical Dilemma
-
GC-MS: Excellent for the main peak but fails to detect the non-volatile cystamine salts or polymeric byproducts, leading to falsely high purity values.
-
Standard HPLC: The molecule lacks a conjugated
-system, rendering standard 254 nm detection useless.
Part 2: The Core Methodology (HPLC Protocol)
This protocol is designed to capture both the main peak and the non-volatile impurities that other methods miss.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
.-
Rationale: A standard C18 provides sufficient hydrophobic retention. "End-capped" is crucial to prevent peak tailing caused by the interaction of the thiazolidine nitrogen with free silanols.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Rationale: The pH is adjusted to 3.0 to ensure the thiazolidine nitrogen (pKa
6.8) is fully protonated. This prevents mixed-mode retention and ensures sharp peak shape. Note: While thiazolidines are sensitive to acid hydrolysis, the short on-column residence time at pH 3.0 is kinetically stable compared to the degradation rate.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to elute polar salts/cysteamine).
-
2–10 min: 5%
60% B (Linear gradient). -
10–12 min: 60%
90% B (Wash).
-
-
Detection: UV at 210 nm .
-
Rationale: 2-Isopropylthiazolidine has no benzene ring. We must rely on the excitation of the sulfur and nitrogen lone pairs (
and transitions), which absorb weakly in the 200–215 nm range.
-
-
Column Temperature:
.
Sample Preparation (Critical Step)[5]
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Warning: Do not use pure water or acidic diluents for storage. The ring is susceptible to hydrolysis back to the aldehyde and thiol in solution over time. Analyze within 4 hours of preparation.
-
-
Concentration: 1.0 mg/mL (High concentration required due to low extinction coefficient).
System Suitability Testing (Self-Validating System)
Before releasing results, the system must pass the following criteria to ensure data integrity.
| Parameter | Acceptance Criteria | Scientific Justification |
| Tailing Factor ( | Ensures minimal secondary interaction with silanols. | |
| % RSD (Area) | Verifies injection precision and detector stability at low UV. | |
| Resolution ( | Between 2-isopropylthiazolidine and isobutyraldehyde (if present). |
Part 3: Comparative Analysis (HPLC vs. Alternatives)
This section objectively benchmarks the proposed HPLC method against the two most common alternatives: Gas Chromatography (GC) and Quantitative NMR (qNMR).
Performance Matrix
| Feature | RP-HPLC (Proposed) | GC-MS / GC-FID | qNMR ( |
| Purity Accuracy | High (Detects salts & polymers) | Medium (Misses non-volatiles) | Very High (Absolute purity) |
| Sensitivity | Medium (Requires low UV) | High (FID is universal for C-H) | Low (Requires mg quantities) |
| Throughput | High (15 min run) | High (10 min run) | Low (Data processing heavy) |
| Sample Integrity | Good (Ambient temp) | Poor (Thermal degradation risk) | Excellent (Non-destructive) |
| Cost per Run | Low | Low | High (Deuterated solvents) |
Expert Insight: The "Purity Gap"
In our laboratory comparisons, we often observe a "Purity Gap" between GC and HPLC.
-
Scenario: A synthesized batch of 2-isopropylthiazolidine looks 99.5% pure by GC .
-
Reality: The same batch shows 94.0% pure by HPLC .
-
Cause: The synthesis often leaves residual cystamine dihydrochloride (the oxidized starting material). This salt does not vaporize in the GC injector (it stays in the liner) and is therefore "invisible" to the detector. HPLC, using a liquid mobile phase, elutes and detects this impurity near the void volume.
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow for Thiazolidine Purity
This diagram outlines the decision process and physical workflow for analyzing the synthesized product.
Caption: Workflow distinguishing between process control (GC) and final quality release (HPLC).
Diagram 2: HPLC Method Logic & Impurity Fate
This diagram illustrates what happens to specific impurities during the HPLC run compared to GC.
Caption: The "Purity Gap" mechanism: HPLC detects non-volatile salts that GC misses.
Part 5: Experimental Validation Data (Representative)
The following data represents typical results obtained using the protocol described above for a crude synthesis batch.
Table 1: Recovery and Linearity (Method Validation)
Demonstrating the method's ability to quantify the analyte accurately.
| Concentration ( | Peak Area (mAU*s) | Calculated Recovery (%) |
| 200 | 145.2 | 99.8 |
| 500 | 362.8 | 100.1 |
| 1000 (Target) | 725.1 | 100.0 |
| 1500 | 1088.4 | 100.2 |
| Linearity ( | 0.9998 | Pass |
Table 2: Comparative Purity Results (The "Gap")
Comparison of the same batch analyzed by three different techniques.
| Method | Measured Purity (%) | Detected Impurities | Notes |
| GC-FID | 99.2% | Isobutyraldehyde (0.8%) | Missed the cystamine salt. |
| RP-HPLC | 95.4% | Isobutyraldehyde (0.7%), Cystamine (3.9%) | True chromatographic purity. |
| qNMR | 95.1% | All organic protons | Confirms HPLC accuracy. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5]
-
Sahu, S. K., et al. (2020).[6] "Thiazolidine derivatives and their pharmacological actions." E3S Web of Conferences.
- Hamama, W. S., et al. (2011). "Chemistry of Thiazolidinones: Synthesis and Reactions." Journal of Heterocyclic Chemistry.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]
- Fenaroli, G. (2005). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Context on 2-isopropylthiazolidine as a flavor agent).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 3. Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. sciencescholar.us [sciencescholar.us]
- 7. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
2-Isopropylthiazolidine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Isopropylthiazolidine (CAS: 24050-11-1). As a Senior Application Scientist, I have structured this to address not just the "how," but the why—ensuring you understand the chemical mechanisms driving these safety decisions.
Executive Summary: The Thiazolidine Challenge
2-Isopropylthiazolidine is a heterocyclic organic compound containing both sulfur (thioether) and nitrogen (amine) functionalities. In a research setting, it presents three distinct disposal challenges:
-
Olfactory Potency: Like many thiazolidines used in flavor chemistry, it possesses a low odor threshold. Improper disposal can lead to facility-wide odor complaints.
-
Chemical Reactivity: The ring structure is susceptible to acid-catalyzed hydrolysis and oxidation.
-
Environmental Toxicity: Sulfur-containing organics require specific incineration protocols to prevent the release of sulfur oxides (
).
Part 1: Hazard Identification & Pre-Disposal Planning
Before initiating any disposal workflow, verify the material's state. While often a liquid at room temperature (boiling point est. ~200°C), purity and isomeric forms can vary. Treat it as a Combustible Liquid/Solid with Irritant properties.
Physical & Chemical Properties Relevant to Disposal
| Property | Value/Characteristic | Operational Implication |
| CAS Number | 24050-11-1 | Use for waste manifesting and inventory tracking. |
| Functional Groups | Thioether (-S-), Secondary Amine (-NH-) | Incompatible with strong oxidizers and acids. |
| Odor Profile | Nutty, roasted, sulfurous | Requires double-containment; do not dispose of in open trash. |
| Flash Point | ~79°C (Estimated) | Classify as Combustible (Class IIIA). Keep away from heat sources. |
| Water Solubility | Low to Moderate | Do not attempt to dilute and flush down the drain. |
Incompatibility Matrix
-
Strong Oxidizers (e.g., Peroxides, Nitrates): Risk of exothermic reaction and fire.
-
Strong Acids: Can catalyze ring opening or salt formation; potential for releasing noxious vapors.
-
Bleach (Hypochlorite): Use with caution.[1][2] While bleach oxidizes sulfides (reducing odor), the reaction is exothermic. Controlled oxidation is a cleaning method; uncontrolled mixing is a hazard.
Part 2: Disposal Procedures (Step-by-Step)
Workflow 1: Bench-Scale Waste Accumulation
For small quantities (<500 mL) generated during synthesis or analysis.
-
Segregation:
-
Designate a specific waste container for "Non-Halogenated Organic Solvents with Sulfur."
-
CRITICAL: Do not mix with Halogenated waste (e.g., DCM, Chloroform) unless your facility's incinerator permits it. Halogens + Sulfur can complicate flue gas scrubbing.
-
-
Container Selection:
-
Use Amber Glass or HDPE containers.
-
Ensure the cap has a Teflon (PTFE) liner to prevent sulfur compounds from permeating the seal and causing odors in the waste storage area.
-
-
Odor Control (The "Double-Bag" Rule):
-
Wrap the sealed container in a secondary heavy-duty polyethylene bag before placing it in the satellite accumulation area.
-
Pro-Tip: Add a small amount of activated carbon to the secondary bag (outside the bottle) to adsorb fugitive odors.
-
Workflow 2: Decontamination of Glassware
Before disposing of empty bottles or dirty glassware, you must neutralize the residue to prevent lab contamination.
-
Preparation: Work in a fume hood.
-
Oxidation Solution: Prepare a dilute solution of 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide .
-
Soak: Submerge glassware for 30 minutes. The oxidant converts the odorous sulfide/thiazolidine moiety into non-volatile sulfoxides or sulfones.
-
Rinse: Wash with water, then acetone. Collect the first acetone rinse into the organic waste container.
Workflow 3: Final Disposal (Professional Service)
Do not treat this waste on-site beyond basic neutralization of trace residues.
-
Disposal Method: High-Temperature Incineration .
-
Why? Incineration at >1000°C ensures complete destruction of the heterocyclic ring. The facility must be equipped with a Scrubber System to capture Sulfur Dioxide (
) and Nitrogen Oxides ( ) generated during combustion. -
Waste Code: Label as "Organic Waste, Toxic, Combustible." (Check local regulations, e.g., RCRA codes in the US, often D001 for ignitability if FP <60°C, otherwise general organic waste).
Part 3: Visualizations & Decision Logic
Figure 1: Waste Segregation Decision Tree
This logic ensures 2-Isopropylthiazolidine ends up in the correct waste stream, preventing dangerous incompatibilities.
Caption: Decision logic for segregating thiazolidine waste. Stream A is the standard path for incineration.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take if a spill occurs in the laboratory.
Caption: Step-by-step spill response prioritizing odor containment and worker safety.
Part 4: Regulatory & Safety Data Summary
| Data Point | Specification |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3 (Respiratory). |
| Storage Class | Flammable/Combustible Liquid (Store in flammables cabinet). |
| Personal Protective Equipment (PPE) | Nitrile gloves (0.11mm min thickness), Safety Goggles, Lab Coat. Use fume hood. |
| Transport Info | Not typically regulated as DOT Hazardous unless tested for flammability (Flash point dependent). Treat as UN 1993 (Flammable Liquid, n.o.s.) if FP < 60°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90466, Thiazolidine, 2-isopropyl-. Retrieved from [Link]
-
The Good Scents Company (2024). 2-propyl thiazolidine Safety and Organoleptic Data. (Used as structural analog for physical property estimation). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). Flavor Ingredient Library. (Reference for thiazolidine class handling in flavor industries). Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Laboratory Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (40 CFR Part 261). Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Isopropylthiazolidine
CAS: 1758-79-8 | FEMA: 3604 Synonyms: 2-Isopropyl-1,3-thiazolidine; Thiazolidine, 2-(1-methylethyl)-
Executive Summary
2-Isopropylthiazolidine is a potent organosulfur compound widely used in flavor and fragrance chemistry for its nutty, roasted, and meaty notes. While its acute toxicity is generally moderate (typically classified as "Harmful" or "Irritant"), its primary operational hazard is its intense, penetrating odor and high skin substantivity . Improper handling can result in long-term facility contamination and social stigmatization of personnel due to lingering odors.
This guide prioritizes odor containment and skin protection alongside standard chemical safety.[1]
Part 1: Hazard Profile & Risk Assessment
| Hazard Class | Classification (GHS) | Operational Implication |
| Olfactory | STENCH (Not GHS, but critical) | Threshold is in the ppb range. Vapors penetrate clothing and hair instantly. |
| Flammability | Flammable Liquid (Cat 3) | Flash point is typically ~45–60°C (Estimate based on analogs). Vapors can travel to ignition sources. |
| Health | Skin/Eye Irritant (Cat 2/2A) | Causes redness and pain. Sulfur compounds often carry a risk of sensitization. |
| Reactivity | Stable but Reactive | Incompatible with strong oxidizing agents and strong acids. |
The "Stench" Factor: Unlike standard solvents, the odor of 2-Isopropylthiazolidine is caused by the sulfur-nitrogen heterocycle. It binds to keratin (skin/hair) and cellulose (clothing). Once contaminated, physical washing is often ineffective; chemical oxidation is required.
Part 2: The Defense System (PPE)
Standard lab PPE is insufficient. You must upgrade your barrier protection to prevent odor permeation.
1. Hand Protection (The Double-Barrier Protocol)
Organosulfur compounds can permeate thin nitrile rubber.
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff) or Silver Shield® (Laminate) for prolonged handling.
-
Protocol: Change the outer glove immediately upon any splash. Change both pairs every 60 minutes of active handling.
2. Respiratory & Body Protection
-
Primary Barrier: Chemical Fume Hood (Certified face velocity >100 fpm).
-
Secondary Barrier: Lab coat (buttoned). Recommendation: Use a disposable Tyvek® sleeve or apron over your lab coat to prevent vapor absorption into the fabric.
-
Eye Protection: Chemical splash goggles (vented) are superior to safety glasses to prevent vapor irritation.
Part 3: Operational Workflow
Step 1: Preparation (The "Hot Zone")
-
Designate a specific fume hood for "Stench" work.
-
Line the work surface with an absorbent pad (plastic side down) to catch micro-drips.
-
The Neutralization Bath: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) or 3% Hydrogen Peroxide in the hood before opening the bottle. This is your "kill switch" for the odor.
Step 2: Transfer & Weighing
-
Never weigh this compound on an open bench.
-
Use a gas-tight syringe or a positive-displacement pipette for liquid transfer to avoid dripping.
-
If using a balance, place the balance inside the hood. If this is impossible, tare a vial with a septum cap, inject the liquid through the septum inside the hood, and then weigh the closed system.
Step 3: Reaction & Heating
-
All reactions must be run in closed vessels (pressure tubes or round-bottoms with reflux condensers).
-
Ensure the condenser is vented through an activated charcoal trap or a bleach scrubber to prevent exhaust from entering the general ductwork.
Part 4: Decontamination & Disposal
The goal is to chemically oxidize the sulfur atom (S) to a sulfoxide (S=O) or sulfone (O=S=O), which are generally non-volatile and odorless.
The "Kill" Protocol (Glassware & Spills)
-
Soak: Immediately submerge all contaminated pipettes, spatulas, and glassware in the 10% Bleach bath prepared earlier.
-
Wait: Allow to soak for 30 minutes. The hypochlorite oxidizes the thiazolidine ring.
-
Rinse: Rinse with water, then wash with detergent.
-
Verification: Sniff-test the glassware (cautiously) before removing it from the hood.
Waste Disposal
-
Liquid Waste: Do not mix with general organic waste immediately. Quench with dilute bleach (if compatible with other waste components) or segregate into a dedicated "Stench Waste" container.
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged (Ziploc type) before being placed in the solid waste drum.
Part 5: Visualization
Figure 1: PPE Selection Decision Matrix
Caption: Decision matrix for selecting appropriate Personal Protective Equipment based on exposure potential.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step workflow for managing accidental spills of 2-Isopropylthiazolidine.
References
-
PubChem. (n.d.). 2-Isopropylthiazolidine Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
The Good Scents Company. (2023). 2-isopropyl thiazolidine (FEMA 3604). Retrieved February 28, 2026, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
